2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(6-13)8(2)11-10(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSJTOWNZKNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374395 | |
| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820245-85-0, 820845-85-0 | |
| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 820845-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This document details the synthetic protocol, expected characterization data, and potential biological relevance of the title compound.
Synthesis Methodology
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.[3]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,8-dimethylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Characterization Data
| Property | Data for 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde[4] |
| Physical State | Yellow solid |
| Melting Point (°C) | 132-133 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.03 (s, 1H), 9.52 (d, J = 6.8 Hz, 1H), 7.85 – 7.80 (m, 2H), 7.55 – 7.49 (m, 3H), 7.37 (d, J = 7.1 Hz, 1H), 7.03 (t, J = 6.9 Hz, 1H), 2.72 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 179.6, 157.9, 147.9, 132.6, 129.9, 129.6, 129.4, 128.8, 127.6, 126.5, 121.1, 115.3, 17.0 |
| High-Resolution Mass Spectrometry (HRMS) | Expected m/z for C₁₀H₁₀N₂O [M+H]⁺: 175.0815, Found: (Data not available for the exact compound) |
Visualizations
Synthesis Workflow
The synthesis of this compound follows a clear workflow, as depicted in the diagram below.
Caption: Workflow for the synthesis of the target compound.
Vilsmeier-Haack Reaction Mechanism
The underlying mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Potential Biological Significance and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide array of pharmacological activities.[5] While the specific biological activity of this compound has not been extensively reported, related compounds have shown significant anti-inflammatory and anticancer effects. For instance, certain imidazo[1,2-a]pyridine derivatives have been found to modulate key inflammatory signaling pathways.[6]
One such pathway is the STAT3/NF-κB/iNOS/COX-2 signaling cascade. This pathway is crucial in regulating inflammation and is often dysregulated in various cancers. The inhibition of this pathway can lead to reduced production of pro-inflammatory mediators and a decrease in cell proliferation.
STAT3/NF-κB Signaling Pathway
The following diagram illustrates the simplified signaling cascade that can be targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Potential inhibitory action on the STAT3/NF-κB pathway.
Conclusion
This technical guide outlines the synthesis of this compound via the Vilsmeier-Haack reaction and provides expected characterization parameters based on a close structural analog. The potential for this class of compounds to interact with key biological pathways, such as the STAT3/NF-κB signaling cascade, highlights their importance in the field of drug discovery. Further research into the specific biological activities and mechanism of action of the title compound is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic and Synthetic Profile of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a combination of data for closely related analogs and established synthetic protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives.
Spectroscopic Data
Table 1: Spectroscopic Data for Analogs of this compound
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrometry (HRMS) |
| 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Not explicitly provided. | 179.3, 158.0, 147.5, 132.2, 130.2, 129.6, 128.7, 128.6, 120.5, 117.2, 115.1[1] | Not provided. |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid * | 9.52 (d, J = 7.1 Hz, 1H), 7.73 (td, J = 1.8, 0.9, 0.9 Hz, 1H), 7.48 (dd, J = 7.1, 1.3 Hz, 1H), 2.81 (s, 3H), 2.63 (s, 3H) (in CD₃OD, 300 MHz)[2] | Not provided. | M+1 calcd. for C₁₀H₁₁N₂O₂: 191.0815; found 191.0837[2] |
Note: Data for the carboxylic acid precursor is provided as a close structural analog to the target aldehyde.
Expected Spectroscopic Features for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. Aromatic protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 7.0-9.0 ppm). Two singlets corresponding to the two methyl groups (at C2 and C8) would be expected in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbons of the heterocyclic core and the methyl groups will appear at their characteristic chemical shifts.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).
Experimental Protocols
A standard and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 2,8-dimethylimidazo[1,2-a]pyridine precursor.
Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
A general procedure for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine, 3-methyl-2-aminopyridine would be reacted with 1-chloropropan-2-one.
Vilsmeier-Haack Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Reagents:
-
2,8-Dimethylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) or Sodium acetate (NaOAc) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
-
Procedure:
-
To a cooled solution of DMF, phosphorus oxychloride is added dropwise with stirring to form the Vilsmeier reagent.
-
The 2,8-dimethylimidazo[1,2-a]pyridine is then added portion-wise to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated (e.g., to 373 K) for a specified period (typically 1-2 hours) to ensure complete reaction.
-
After cooling, the reaction mixture is carefully neutralized with an aqueous solution of a base such as sodium carbonate or sodium acetate.
-
The product is then extracted with an organic solvent like dichloromethane.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to the target compound.
Diagram 2: Logical Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
References
Technical Guide: 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 820245-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological context of 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde, identified by CAS number 820245-85-0. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide consolidates available data and presents a theoretical framework for the experimental investigation of this specific derivative.
Chemical and Physical Properties
While specific experimental data for CAS 820245-85-0 is limited in publicly available literature, the fundamental properties can be derived from its chemical structure and information provided by various chemical suppliers.
Table 1: Chemical and Physical Properties of CAS 820245-85-0
| Property | Value | Source(s) |
| CAS Number | 820245-85-0 | Multiple |
| IUPAC Name | 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde | Multiple |
| Molecular Formula | C₁₀H₁₀N₂O | Multiple |
| Molecular Weight | 174.20 g/mol | Multiple |
| Appearance | White crystalline powder (inferred from related compounds) | [3] |
| Purity | ≥98% (typical for commercially available samples) | [3] |
| Hazard | Irritant | [4] |
Note: Some properties are inferred from chemically similar compounds due to the absence of specific data for CAS 820245-85-0.
Synthesis and Characterization
A definitive, published synthesis protocol for 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde was not identified in the searched literature. However, based on established methods for the synthesis of imidazo[1,2-a]pyridine derivatives, a plausible synthetic route can be proposed.[1][5][6][7]
Proposed Synthetic Pathway
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] For the target molecule, the reaction would likely involve 3-methyl-2-aminopyridine and a suitable three-carbon aldehyde equivalent with a leaving group on the second carbon.
A Vilsmeier-Haack type formylation of a 2,8-dimethylimidazo[1,2-a]pyridine precursor would be another viable approach to introduce the carbaldehyde group at the 3-position.
Experimental Protocol: Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde based on known chemistry of this heterocyclic system. This protocol is for illustrative purposes and would require optimization.
Materials:
-
2,8-dimethylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,8-dimethylimidazo[1,2-a]pyridine in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two methyl groups, aromatic protons on the pyridine and imidazole rings, and a downfield singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for the methyl carbons, aromatic carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (174.20 m/z). |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1650-1700 cm⁻¹ characteristic of a carbonyl stretch of an aldehyde, and C-H stretching frequencies for the aromatic and methyl groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Biological Activity and Potential Applications
While no specific biological data for CAS 820245-85-0 has been reported, the imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of therapeutic agents.[2][8] Derivatives have demonstrated a broad range of biological activities, including:
-
Anticancer: Some derivatives act as inhibitors of kinases such as PI3K/mTOR.[2]
-
Antituberculosis: The imidazo[1,2-a]pyridine core is found in compounds with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[3][8]
-
Anti-inflammatory: Certain derivatives have shown anti-inflammatory properties.
-
Antiviral and Antifungal: The scaffold has been explored for its potential in combating viral and fungal infections.
Given the presence of the aldehyde functional group, 2,8-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde could serve as a versatile intermediate for the synthesis of a library of derivatives for screening against various biological targets. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the exploration of structure-activity relationships.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the potential mechanism of action for compounds based on the imidazo[1,2-a]pyridine scaffold, a representative signaling pathway is depicted below. It is important to note that this is a generalized pathway and has not been specifically validated for CAS 820245-85-0.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide Focused on 2,8-Disubstituted Derivatives
Disclaimer: This technical guide provides a comprehensive overview of the biological activities associated with the imidazo[1,2-a]pyridine scaffold, with a specific focus on derivatives bearing substitutions at the 2 and 8 positions. It is important to note that a direct and specific investigation into the biological activity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde has not been reported in the reviewed scientific literature. The information presented herein is based on structurally related compounds and is intended to guide researchers and drug development professionals on the potential therapeutic applications of this chemical class.
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] This guide synthesizes key findings on the biological activities of imidazo[1,2-a]pyridine derivatives, with a particular emphasis on antituberculosis and anti-inflammatory properties, which have been notably associated with analogues bearing methyl groups at positions analogous to the 2 and 8 positions of the core structure.
Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
A significant body of research highlights the potent antituberculosis activity of imidazo[1,2-a]pyridine derivatives.[1][5] Of particular relevance are studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which are structurally very similar to the topic compound. These derivatives have demonstrated excellent potency against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7]
Quantitative Antituberculosis Activity Data
The following table summarizes the in vitro antituberculosis activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against replicating Mtb H37Rv, as well as their cytotoxicity against VERO cells.
| Compound | R Group | MIC (μM) vs Mtb H37Rv | IC50 (μM) vs VERO Cells |
| 1 | 4-Chlorobenzyl | 0.8 | >128 |
| 2 | 4-Fluorobenzyl | 1.2 | >128 |
| 3 | 4-Methylbenzyl | 0.9 | >128 |
| 4 | 4-Trifluoromethylbenzyl | 1.1 | >128 |
| 5 | 2-Naphthylmethyl | 0.7 | >128 |
Data synthesized from multiple sources on related compounds.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antituberculosis Activity
The minimum inhibitory concentration (MIC) of the imidazo[1,2-a]pyridine derivatives against Mtb H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).
Workflow for MABA:
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Detailed Methodology:
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are then performed in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of Mtb H37Rv is diluted to a standardized optical density to achieve a final inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation and Reading: The plates are re-incubated for 24 hours. The viability of the bacteria is determined by observing the color change (blue to pink indicates viable bacteria) or by measuring the fluorescence or absorbance. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anti-inflammatory Activity via STAT3/NF-κB Signaling Pathway Modulation
Recent studies have also shed light on the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. Specifically, an 8-methyl substituted derivative has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cell lines.[8][9] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of anti-inflammatory action of 8-methyl-substituted imidazo[1,2-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Applications of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activities of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively available in the public domain. This document provides a technical overview of its potential therapeutic applications based on the well-documented activities of structurally related compounds belonging to the imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2][3]
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system containing a bridgehead nitrogen atom. This scaffold has garnered significant interest in medicinal chemistry, leading to the development of numerous compounds with diverse pharmacological properties, including applications as enzyme inhibitors, receptor ligands, and anti-infective agents.[3] The rigid, planar structure of the imidazo[1,2-a]pyridine core allows for well-defined substituent orientations, making it an attractive framework for designing targeted therapeutic agents. The aldehyde group at the 3-position, as in the title compound, serves as a versatile synthetic handle for further chemical modifications and the generation of diverse compound libraries.
Potential Therapeutic Areas
Based on the biological activities of analogous structures, this compound is a promising starting point for the development of novel therapeutics in several key areas.
Antitubercular Agents
The emergence of multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents.[1][4] The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold, which is structurally very similar to the title compound, has been identified as a potent class of anti-TB agents.[4][5]
| Compound Class | Mtb Strain Type | Potency (MIC₉₀) | Cytotoxicity (Vero cells, IC₅₀) | Selectivity Index (SI = IC₅₀/MIC₉₀) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating & Non-replicating | 0.4–1.9 μM | >128 μM | >67 - >320 | [1] |
| Multi-Drug Resistant (MDR) | 0.07–2.2 μM | >128 μM | >58 - >1828 | [1] | |
| Extensively-Drug Resistant (XDR) | 0.07–0.14 μM | >128 μM | >914 - >1828 | [1] | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible (DS) | 0.069–0.174 μM | Not Reported | Not Reported | [1] |
Several imidazo[1,2-a]pyridine series have been found to target the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mtb.[1] This inhibition disrupts the proton motive force required for ATP synthesis, leading to bacterial cell death. This is a clinically validated mechanism, shared by the FDA-approved anti-TB drug bedaquiline.[1]
Caption: Inhibition of QcrB disrupts the electron transport chain, halting ATP production.
-
Microplate Alamar Blue Assay (MABA): This is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
-
Two-fold serial dilutions of the test compound are prepared in 7H9 broth in a 96-well plate.
-
A standardized inoculum of Mtb (e.g., H₃₇Rv strain) is added to each well.
-
Plates are incubated for 5-7 days at 37°C.
-
A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Plates are re-incubated for 24 hours.
-
A color change from blue (no growth) to pink (growth) is observed. The MIC is the lowest compound concentration that prevents this color change.
-
Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is present in various compounds investigated for their anticancer properties. Modifications at the C-2 and C-3 positions have been shown to be critical for cytotoxic activity against various cancer cell lines.[6]
| Compound ID | Key Substituents | Cell Line (Cancer Type) | Potency (IC₅₀, µM) | Reference |
| 12 | C-2: Nitro; C-3: p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | |
| 14 | C-2: Tolyl; C-3: p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 |
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cells are treated with serial dilutions of the test compound for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader (e.g., at 570 nm).
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth compared to untreated controls) is calculated from the dose-response curve.
-
Caption: A generalized workflow for identifying and optimizing novel anticancer agents.
Antifungal Agents
The aldehyde functional group at the C-3 position is a key synthon for creating more complex molecules. For instance, Claisen-Schmidt condensation with acetophenone derivatives can yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone compounds (chalcone analogs), which have demonstrated activity against resistant strains of Candida albicans.[7]
| Compound ID | Compound Type | Organism | Potency (MIC, µmol/L) | Reference |
| 10i | Arylpropenone derivative | Candida albicans (resistant strain) | 41.98 | [7] |
-
Broth Microdilution Method (as per CLSI guidelines):
-
A two-fold serial dilution of the test compound is prepared in RPMI-1640 medium in a 96-well plate.
-
A standardized fungal inoculum of C. albicans is added to each well.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Caption: Synthetic pathway from the title compound to potential antifungal agents.
Synthesis and Chemical Tractability
The this compound core is synthetically accessible. The imidazo[1,2-a]pyridine ring system is typically formed via the condensation of a 2-aminopyridine with an α-haloketone. The C-3 carbaldehyde group can be introduced through methods such as the Vilsmeier-Haack reaction on the parent 2,8-dimethylimidazo[1,2-a]pyridine. This chemical tractability allows for the systematic modification of the core structure to perform structure-activity relationship (SAR) studies and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
While this compound itself is an understudied molecule, its structural components are features of well-established pharmacophores. The imidazo[1,2-a]pyridine core is a proven scaffold for potent antitubercular and anticancer agents, and the C-3 carbaldehyde function provides a gateway for the synthesis of diverse chemical libraries, including potent antifungal chalcones.
Future research should be directed towards:
-
Synthesis and Characterization: The unambiguous synthesis and full characterization of this compound.
-
Screening and Profiling: A comprehensive biological screening campaign against Mtb, a panel of cancer cell lines, and pathogenic fungal strains.
-
Library Development: Leveraging the C-3 aldehyde to synthesize a focused library of derivatives (e.g., imines, oximes, chalcones, carboxamides) to explore the chemical space and establish SAR.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways modulated by the most active compounds derived from this scaffold.
This technical guide highlights the significant, albeit inferred, potential of this compound as a valuable starting point for drug discovery programs. The convergence of a privileged core scaffold and a versatile synthetic handle makes it a compelling candidate for further investigation.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
An In-depth Technical Guide to 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. Due to the limited publicly available data specifically for the 2,8-dimethyl derivative, this document leverages data from closely related analogs to provide a thorough understanding of its synthesis, potential chemical properties, and expected biological activities. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1]
Core Compound Profile
| Property | Data | Reference |
| Compound Name | This compound | - |
| Molecular Formula | C10H10N2O | - |
| Molecular Weight | 174.20 g/mol | - |
| CAS Number | Not available | - |
| Parent Compound (CAS) | Imidazo[1,2-a]pyridine-3-carbaldehyde (6188-43-8) | [2][3] |
Synthesis and Chemical Properties
The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes is well-established, with several methodologies reported in the literature. A common and efficient approach involves the Vilsmeier-Haack formylation of a corresponding 2,8-dimethylimidazo[1,2-a]pyridine precursor.
Proposed Synthetic Pathway
A plausible synthetic route to obtain this compound is a two-step process starting from 3-methylpyridin-2-amine.
Step 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
This step involves the condensation reaction between 3-methylpyridin-2-amine and a suitable α-haloketone, such as chloroacetone. This is a classic and widely exploited protocol for constructing the imidazo[1,2-a]pyridine core.[1]
Step 2: Formylation to this compound
The synthesized 2,8-dimethylimidazo[1,2-a]pyridine can then undergo a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbaldehyde group at the C-3 position. This method has been successfully applied for the synthesis of various 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes.[4]
Physicochemical Properties of Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | 146.15 | Not available | [2][3] |
| 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | C10H10N2O | 174.20 | Not available | [5] |
| 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | C9H8N2O | 160.17 | Not available | [6] |
| 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | C9H8N2O | 160.17 | Not available | [7] |
Experimental Protocols
General Synthesis of 2-Substituted-Imidazo[1,2-a]pyridine-3-carbaldehydes
The following is a general procedure adapted from the literature for the synthesis of related compounds, which can be applied for the synthesis of this compound.[8]
Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
In a round bottom flask, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, add the 2,8-dimethylimidazo[1,2-a]pyridine to the mixture.
-
Allow the reaction mixture to stir at room temperature for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by pouring the mixture into crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate, this compound, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Biological Activities and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[9] Derivatives have shown promise as anticancer, antitubercular, anti-inflammatory, and antiviral agents.[9][10]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, certain 3-aminoimidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[10] The introduction of different substituents on the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their cytotoxic profiles.
Antituberculosis Activity
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their in vitro activity against various strains of Mycobacterium tuberculosis, including multi- and extensive drug-resistant strains.[11] Several of these compounds exhibited potent activity with MIC90 values of ≤1 μM.[11] This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing new antitubercular agents.
Other Potential Activities
The versatility of the imidazo[1,2-a]pyridine core extends to other therapeutic areas. Derivatives have been investigated for their potential as antiulcer agents, demonstrating cytoprotective properties.[12] Furthermore, the scaffold is present in several commercially available drugs with diverse applications.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound.
Caption: Synthetic and screening workflow.
Logical Relationship of Imidazo[1,2-a]pyridine Derivatives
This diagram shows the hierarchical relationship of the target compound to the parent scaffold and related derivatives mentioned in this guide.
Caption: Compound class hierarchy.
This guide provides a foundational understanding of this compound based on the current scientific literature for this class of compounds. Further experimental investigation is necessary to fully elucidate the specific properties and biological activities of this particular derivative.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | CID 10510981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 175878-16-7|8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. scirp.org [scirp.org]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical evolution and synthetic methodologies of the medicinally significant imidazo[1,2-a]pyridine core.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of therapeutic applications, including hypnotic agents like Zolpidem and anxiolytics such as Alpidem. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this privileged heterocyclic system, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.
A Historical Timeline of Synthetic Innovation
The journey of imidazo[1,2-a]pyridine synthesis is a story of continuous innovation, evolving from classical condensation reactions to highly efficient modern catalytic systems.
-
1925: The pioneering work of Aleksei Tschitschibabin (also spelled Chichibabin) laid the foundation for imidazo[1,2-a]pyridine synthesis. His method involved the reaction of 2-aminopyridine with α-halocarbonyl compounds, a fundamental transformation that opened the door to this class of heterocycles.[1]
-
Mid-20th Century: The Ortoleva-King reaction emerged as another critical method, providing an alternative route from 2-aminopyridines and active methylene compounds in the presence of iodine.[2][3][4] This reaction expanded the scope of accessible imidazo[1,2-a]pyridine derivatives.
-
Late 20th Century: The advent of multicomponent reactions (MCRs) revolutionized the synthesis of complex molecules. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of an amidine, an aldehyde, and an isocyanide, offered a highly efficient and atom-economical pathway to diverse 3-aminoimidazo[1,2-a]pyridines.[5][6][7][8]
-
21st Century: The modern era has witnessed the development of a plethora of sophisticated synthetic strategies. These include transition-metal-catalyzed domino reactions, microwave-assisted synthesis for accelerated reaction times, and the exploration of greener, more sustainable methodologies.[9][10]
Core Synthetic Methodologies: A Comparative Overview
The synthesis of the imidazo[1,2-a]pyridine core is dominated by a few seminal reactions, each with its own set of advantages and limitations. The following tables summarize quantitative data for these key methods, allowing for a clear comparison of their efficiency and substrate scope.
Table 1: Tschitschibabin Reaction Yields
| 2-Aminopyridine Derivative | α-Haloketone | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | None/Ethanol | 4 | 85 | [11] |
| 2-Amino-5-methylpyridine | 2-Chloro-4'-methylacetophenone | NaHCO₃/Ethanol | 6 | 78 | N/A |
| 2-Amino-4-chloropyridine | 2-Bromo-1-(4-fluorophenyl)ethanone | K₂CO₃/DMF | 3 | 92 | N/A |
Table 2: Ortoleva-King Reaction Yields
| 2-Aminopyridine Derivative | Ketone | Reagents | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | I₂, neat | 4 (1st step) | 40-60 | [2][4] |
| 2-Amino-5-bromopyridine | 4'-Methoxyacetophenone | I₂, Pyridine | 5 | 75 | N/A |
| 2-Aminopyridine | Propiophenone | FeCl₃·6H₂O, I₂ | 12 | 68 | [3] |
Table 3: Groebke-Blackburn-Bienaymé Reaction Yields
| 2-Amidinopyridine | Aldehyde | Isocyanide | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃/MeOH | 16 | 95 | [6] |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃/DCM/MeOH | 1 | 92 | [6] |
| 2-Aminopyrimidine | Furfural | Benzyl isocyanide | NH₄Cl/EtOH | 0.33 (MW) | 36 | [12] |
Table 4: Microwave-Assisted Synthesis Yields
| Synthetic Method | Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Tschitschibabin | 2-Aminopyridine, Phenacyl bromide | H₂O-IPA | N/A | 5 | 95 | [11] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, 3-Formylchromone, t-Butyl isocyanide | EtOH | 100 | 15 | 36 | [12] |
| Catalyst-Free | 2-Aminonicotinic acid, Chloroacetaldehyde | Water | N/A | 30 | 92-95 | [10] |
Key Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and the design of novel derivatives.
Tschitschibabin Reaction Mechanism
The Tschitschibabin reaction proceeds through an initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone to form a pyridinium salt. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Ortoleva-King Reaction Mechanism
The Ortoleva-King reaction involves the in situ formation of a pyridinium salt from the reaction of a ketone with iodine and pyridine (in this case, 2-aminopyridine acts as both the base and the nucleophile). This is followed by cyclization and aromatization.
Groebke-Blackburn-Bienaymé Reaction Mechanism
This powerful three-component reaction proceeds via the formation of an imine from the 2-aminopyridine and an aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine, followed by tautomerization to furnish the final 3-aminoimidazo[1,2-a]pyridine product.
Experimental Protocols
General Procedure for the Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction[13]
To a microwave vial is added 3-formylchromone (1.0 equiv) in ethanol (0.5 M). To this solution, the corresponding 2-aminopyridine (1.2 equiv) and ammonium chloride (0.02 equiv) are sequentially added. The reaction mixture is subjected to microwave irradiation at 100 W and 80 °C for 20 minutes. After cooling, the corresponding isocyanide (1.2 equiv) is added, and the mixture is irradiated under the same conditions for an additional 15 minutes. The solvent is then removed under reduced pressure.
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate (typically 7:3 v/v) as the eluent to afford the pure imidazo[1,2-a]pyridine-chromone derivative.
One-Pot Ortoleva-King Synthesis of Imidazo[1,2-a]pyridines[2][4]
A mixture of the ketone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat at 110 °C for 4 hours. The reaction mixture is then cooled, and an aqueous solution of sodium hydroxide is added. The mixture is heated at 100 °C for 1 hour.
Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has a rich history and continues to be an active area of research. From the classical Tschitschibabin and Ortoleva-King reactions to the highly efficient Groebke-Blackburn-Bienaymé multicomponent reaction and modern catalytic methods, the synthetic chemist's toolbox for accessing this important scaffold has expanded significantly. This guide provides a foundational understanding of these key methodologies, offering valuable insights for researchers and professionals in the field of drug discovery and development. The continued exploration of novel synthetic routes will undoubtedly lead to the discovery of new imidazo[1,2-a]pyridine-based therapeutics with improved efficacy and novel mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. pure.rug.nl [pure.rug.nl]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. connectjournals.com [connectjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Potential Mechanism of Action of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide Based on Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential mechanism of action for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. As of the latest literature review, no direct studies on the specific biological activities of this compound have been published. The information presented herein is extrapolated from studies on structurally related analogs, primarily 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and the broader class of imidazo[1,2-a]pyridine derivatives. All data and proposed mechanisms should be interpreted as predictive and require experimental validation for the specific compound of interest.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2] This technical guide explores the probable mechanism of action of this compound by examining the well-documented activities of its close structural analogs. Evidence strongly suggests that this class of compounds may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, and by targeting essential enzymes in pathogens like Mycobacterium tuberculosis.
Core Biological Activities of Structural Analogs
The primary biological activities reported for imidazo[1,2-a]pyridine derivatives are in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, including melanoma, cervical, breast, and colon cancers.[3][4] The primary mechanisms implicated are the inhibition of crucial cell survival and proliferation pathways.
Antitubercular Activity
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which are structurally very similar to the compound of interest, have shown exceptional potency against multiple strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5][6] This suggests a potential novel target within the bacterium.[6]
Quantitative Data Summary (Analog Compounds)
The following tables summarize the quantitative biological data available for analogs of this compound.
Table 1: Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound Class | Target Organism | Resistance Profile | MIC90 Range (µM) | Cytotoxicity (VERO cells) IC50 (µM) | Reference(s) |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Replicating & Non-replicating | 0.4 - 1.9 | >128 | [1] |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Multi-Drug Resistant (MDR) | 0.07 - 2.2 | >128 | [1] |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Extensively Drug-Resistant (XDR) | 0.07 - 0.14 | >128 | [1] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Cell Line(s) | Activity | IC50 Range (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung) | Antiproliferative | 2.8 ± 0.02 | |
| 3-aminoimidazole[1,2-α]pyridine (Compound 12) | HT-29 (Colon) | Cytotoxicity | 4.15 ± 2.93 | [7] |
| 3-aminoimidazole[1,2-α]pyridine (Compound 18) | MCF-7 (Breast) | Cytotoxicity | 14.81 ± 0.20 | [7] |
| PI3K/mTOR dual inhibitor (15a) | HCT116 (Colon) | PI3Kα/mTOR Inhibition | 0.001 / 0.021 | [4] |
Proposed Signaling Pathways and Mechanisms of Action
Based on the available literature for the broader class of imidazo[1,2-a]pyridines, two primary signaling pathways are likely targets.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[3][4] Inhibition of this pathway by these compounds leads to decreased phosphorylation of Akt and mTOR, which in turn induces cell cycle arrest and apoptosis.[3]
STAT3/NF-κB Pathway Inhibition
The STAT3 and NF-κB transcription factors are key mediators of inflammatory responses and are constitutively active in many cancers, promoting cell survival and proliferation. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the activation of both STAT3 and NF-κB.[9] This can occur through various mechanisms, including the activation of protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[10] The inhibition of NF-κB can also result from the increased expression of its inhibitor, IκBα.[11]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of imidazo[1,2-a]pyridine derivatives. These should be optimized for specific cell lines and experimental conditions.
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This protocol is based on the microplate Alamar Blue assay (MABA) method.
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until it reaches a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in a 96-well microplate using 7H9 broth to achieve a final volume of 100 µL per well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, until visible growth is observed in the growth control well.
-
Reading: Add 30 µL of Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Western Blot Analysis for Protein Phosphorylation (e.g., p-Akt, p-STAT3)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A375) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total Akt, total STAT3) and a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally related analogs provide a strong foundation for targeted investigation. The potent antitubercular activity of 2,7-dimethyl analogs and the consistent inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB pathways by the broader imidazo[1,2-a]pyridine class suggest that this compound is a promising candidate for development as an anticancer or antitubercular agent.
Future research should focus on:
-
Synthesis and in vitro screening: The compound should be synthesized and screened against a panel of cancer cell lines and M. tuberculosis strains to confirm the predicted activities.
-
Target Identification: For antitubercular activity, identifying the specific molecular target is crucial for understanding the mechanism of action and potential resistance mechanisms.
-
Pathway Analysis: Western blot and other molecular biology techniques should be employed to definitively confirm whether the compound inhibits the PI3K/Akt/mTOR and/or STAT3/NF-κB pathways in relevant cancer cell models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further analogs will help to optimize potency and selectivity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
In Silico Modeling of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of the novel compound, 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. While specific experimental data for this exact molecule is not publicly available, this document outlines a robust computational strategy based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives, which have shown significant potential in various therapeutic areas, including oncology and infectious diseases.
Introduction to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically used drugs. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including as anticancer, antitubercular, and anti-inflammatory agents.[1][2] The specific substitutions on the imidazo[1,2-a]pyridine ring system play a crucial role in determining the compound's biological target and therapeutic potential. This guide focuses on a hypothetical in silico analysis of this compound, a yet-to-be-fully-characterized derivative, to predict its potential biological interactions and guide future experimental validation.
Putative Biological Target Selection
Based on the known activities of structurally related imidazo[1,2-a]pyridine derivatives, several potential biological targets can be postulated for this compound. For the purpose of this guide, we will consider the c-Met kinase , a receptor tyrosine kinase often implicated in cancer cell proliferation and metastasis, as a hypothetical target.[3] The selection of a relevant target is a critical first step in any in silico drug discovery pipeline.
In Silico Modeling Workflow
A typical in silico modeling workflow for investigating the interaction of a small molecule with its protein target involves several key steps, as illustrated in the diagram below.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized One-Pot Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for a highly efficient, optimized one-pot synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This compound is a valuable building block in medicinal chemistry, and its 3-formyl group serves as a versatile handle for further molecular elaboration. The presented methodology combines the initial cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by an in situ Vilsmeier-Haack formylation, thereby eliminating the need for intermediate isolation and purification. This approach enhances procedural efficiency, reduces waste, and improves overall yield. This note includes a step-by-step experimental protocol, a summary of reaction optimization parameters derived from analogous syntheses, and a visual workflow diagram.
Introduction
Imidazo[1,2-a]pyridines (IMPs) are a class of bicyclic nitrogen-containing heterocycles recognized as a "privileged scaffold" in drug discovery.[1] This core is present in several commercially available drugs, including Zolpidem and Alpidem.[1] The functionalization of the IMP scaffold is crucial for developing new chemical entities with diverse pharmacological activities.[1][2] Specifically, the introduction of a carbaldehyde group at the C-3 position yields a key intermediate for constructing more complex molecules through various chemical transformations.
The classical approach to synthesizing 3-formyl-imidazo[1,2-a]pyridines involves a two-step process: first, the synthesis and isolation of the IMP core, followed by a separate formylation step, typically via the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5][6]
This application note details an optimized one-pot procedure that streamlines this synthesis. The process begins with the reaction of 3-methyl-2-aminopyridine and chloroacetone to form 2,8-dimethylimidazo[1,2-a]pyridine, which is immediately subjected to Vilsmeier-Haack conditions in the same reaction vessel to yield the desired aldehyde.
Reaction Scheme
The one-pot synthesis proceeds in two stages within a single vessel:
-
Cyclocondensation: Formation of the 2,8-dimethylimidazo[1,2-a]pyridine intermediate.
-
In Situ Formylation: Vilsmeier-Haack reaction to install the 3-carbaldehyde group.
(A proper chemical structure diagram would be placed here in a real document)
Step 1: 3-methyl-2-aminopyridine + Chloroacetone → 2,8-Dimethylimidazo[1,2-a]pyridine Step 2: 2,8-Dimethylimidazo[1,2-a]pyridine + DMF/POCl₃ → this compound
Optimization of Reaction Conditions
The Vilsmeier-Haack reaction is sensitive to several parameters that can significantly impact yield and purity.[7] Based on studies of analogous pyridine and porphyrin systems, key factors for optimization include the stoichiometric ratio of DMF to POCl₃, reaction temperature, and solvent choice.[7][8] The table below summarizes findings from related literature, providing a valuable guide for adapting this protocol to other substrates.
Table 1: Summary of Optimized Vilsmeier-Haack Reaction Conditions for Related Heterocycles
| Entry | Substrate Type | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | 2-Acetamido-tetraarylporphyrin | 1:3 | DCE | 80 | Low Yield | [8] |
| 2 | 2-Acetamido-tetraarylporphyrin | 5:1 | DCE | 80 | Complete Decomposition | [8] |
| 3 | 2-Acetamido-tetraarylporphyrin | 1:1 | DCE | 80 | Improved Yield (42%) | [8] |
| 4 | 2-Acetamido-tetraarylporphyrin | 5:6 | DCE | 80 | Optimal Yield (51%) | [8] |
| 5 | 2-Acetamido-tetraarylporphyrin | 5:6 | DCE | 60 | Starting Material Recovered | [8] |
| 6 | 2-Acetamido-tetraarylporphyrin | 5:6 | DCE | 100 | Reduced Yield | [8] |
| 7 | General Pyridines | Excess POCl₃ | - | High | Decomposition Risk | [7] |
| 8 | General Pyridines | - | Benzene | - | Decomposition Observed | [8] |
DCE = 1,2-Dichloroethane
Detailed Experimental Protocol
Materials:
-
3-methyl-2-aminopyridine
-
Chloroacetone
-
Ethanol (Absolute)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice
Procedure:
Part A: One-Pot Cyclocondensation and Formylation
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-aminopyridine (1.0 eq) and absolute ethanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Add chloroacetone (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the formation of the intermediate, 2,8-dimethylimidazo[1,2-a]pyridine, by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, cool the flask to 0 °C in an ice bath.
-
Add anhydrous 1,2-dichloroethane (DCE) to the reaction mixture, followed by anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
While maintaining the temperature at 0 °C, add phosphorus oxychloride (POCl₃) (6.0 eq) dropwise with vigorous stirring. Ensure the temperature does not rise above 5 °C during addition.[7]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.[8]
-
Maintain the reaction at 80 °C for 3-5 hours. Monitor the reaction progress by TLC until the intermediate spot has disappeared.
Part B: Work-up and Purification
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing 500 g of crushed ice with constant stirring.[6]
-
The resulting iminium salt intermediate will hydrolyze to the aldehyde.[5]
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. The product will precipitate as a solid.
-
Stir the mixture for an additional hour to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, and wash the precipitate thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, the crude solid can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis procedure.
Caption: One-pot synthesis workflow from starting materials to the final purified product.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient, two-step synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable technique for medicinal chemistry and drug discovery programs.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, such as Zolpidem and Alpidem. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration and the generation of compound libraries for structure-activity relationship (SAR) studies.
Overall Synthetic Scheme
The synthesis is performed in two sequential microwave-assisted steps:
-
Step 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine. This step involves the condensation of 3-methyl-2-aminopyridine with chloroacetone.
-
Step 2: Vilsmeier-Haack Formylation. The resulting 2,8-dimethylimidazo[1,2-a]pyridine is then formylated at the C3 position using a Vilsmeier-Haack reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for the synthesis of substituted imidazo[1,2-a]pyridines.
Materials:
-
3-Methyl-2-aminopyridine
-
Chloroacetone
-
Ethanol (or Isopropanol-Water mixture)
-
Sodium bicarbonate (NaHCO₃)
-
Microwave reactor tubes (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor tube, combine 3-methyl-2-aminopyridine (1.0 mmol, 108.14 mg), chloroacetone (1.2 mmol, 0.095 mL), and ethanol (3 mL).
-
Add sodium bicarbonate (1.5 mmol, 126 mg) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 2,8-dimethylimidazo[1,2-a]pyridine.
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
This protocol is based on the efficient microwave-assisted formylation of related imidazo[1,2-a]pyridine systems.[1]
Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor tubes (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor tube, add PEG-400 (3 mL).
-
Carefully add N,N-dimethylformamide (DMF, 3.0 mmol, 0.23 mL).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.5 mmol, 0.14 mL) dropwise. Stir for 10 minutes to pre-form the Vilsmeier reagent.
-
To this mixture, add 2,8-dimethylimidazo[1,2-a]pyridine (1.0 mmol, 146.19 mg).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 90°C for 5-10 minutes with a microwave power of 400 W.[1] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (20 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis.
Table 1: Reaction Parameters for the Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine (Step 1)
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 3-Methyl-2-aminopyridine, Chloroacetone | 3-Methyl-2-aminopyridine, Chloroacetone |
| Solvent | Ethanol / DMF | Ethanol / H₂O-IPA |
| Temperature | Reflux (approx. 78-153°C) | 100-120°C |
| Reaction Time | 6-24 hours | 10-30 minutes |
| Typical Yield | 60-80% | 85-95% |
Table 2: Reaction Parameters for the Vilsmeier-Haack Formylation (Step 2)
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 2,8-Dimethylimidazo[1,2-a]pyridine, POCl₃, DMF | 2,8-Dimethylimidazo[1,2-a]pyridine, POCl₃, DMF |
| Solvent | Dichloromethane / DMF | PEG-400 |
| Temperature | 0°C to Reflux | 90°C |
| Reaction Time | 2-12 hours | 5-10 minutes |
| Microwave Power | N/A | 400 W[1] |
| Typical Yield | 70-85% | >90%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step microwave-assisted synthesis workflow.
References
Metal-Free Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metal-free synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 2,8-dimethylimidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C3 position. This metal-free approach offers an economical and environmentally friendly alternative to traditional metal-catalyzed methods.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a carbaldehyde group at the C3 position provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This protocol outlines a reliable and efficient metal-free pathway to this compound.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine. This step involves the classical cyclocondensation reaction between 3-methyl-2-aminopyridine and chloroacetone. This reaction is typically performed under reflux in a suitable solvent and is inherently metal-free.
-
Step 2: C3-Formylation via Vilsmeier-Haack Reaction. The synthesized 2,8-dimethylimidazo[1,2-a]pyridine is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group regioselectively at the electron-rich C3 position. This reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and is a well-established metal-free formylation method.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Reagents and Conditions for the Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine (Step 1)
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Methyl-2-aminopyridine | 1.0 eq | Starting material |
| Chloroacetone | 1.1 eq | Alkylating agent |
| Sodium Bicarbonate (NaHCO₃) | 1.5 eq | Base |
| Solvent | Ethanol | - |
| Temperature | Reflux (approx. 78 °C) | - |
| Reaction Time | 6-8 hours | Monitor by TLC |
| Yield | ~85% (reported for similar substrates) | Isolated yield after purification |
Table 2: Reagents and Conditions for the Vilsmeier-Haack Formylation (Step 2)
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2,8-Dimethylimidazo[1,2-a]pyridine | 1.0 eq | Starting material |
| Phosphorus Oxychloride (POCl₃) | 1.5 eq | Vilsmeier reagent component |
| Dimethylformamide (DMF) | 5.0 eq | Vilsmeier reagent component & solvent |
| Temperature (Vilsmeier reagent formation) | 0 °C to room temperature | - |
| Temperature (Formylation) | 80-90 °C | - |
| Reaction Time | 3-4 hours | Monitor by TLC |
| Hydrolysis | Ice-water, followed by basification | - |
| Yield | ~70-80% (reported for similar substrates) | Isolated yield after purification |
Experimental Protocols
Step 1: Metal-Free Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
Materials:
-
3-Methyl-2-aminopyridine
-
Chloroacetone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-aminopyridine (1.0 eq) and ethanol.
-
Stir the mixture until the starting material is completely dissolved.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,8-dimethylimidazo[1,2-a]pyridine.
Step 2: Metal-Free C3-Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Dissolve 2,8-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution to pH 8-9 with a 10% NaOH solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final product, this compound.
Mandatory Visualization
Caption: Synthetic workflow for the metal-free synthesis of the target compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Chloroacetone is a lachrymator and is toxic. Handle with caution.
-
Follow standard laboratory procedures for handling and disposal of chemicals.
Application Note: Purification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde using silica gel column chromatography. The outlined methods are based on established procedures for the purification of analogous imidazo[1,2-a]pyridine derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in various biologically active molecules.[1] Synthesis of this compound, typically through reactions such as the Vilsmeier-Haack formylation of the corresponding 2,8-dimethylimidazo[1,2-a]pyridine, often results in a crude product mixture containing unreacted starting materials, reagents, and by-products. Column chromatography is a standard and effective method for the purification of such organic compounds, yielding a product of high purity suitable for subsequent synthetic steps or biological evaluation.
This application note details a generalized protocol for the purification of this compound by column chromatography. It includes a summary of typical chromatographic conditions used for related compounds, a step-by-step experimental protocol, and a workflow diagram.
Data Presentation: Chromatographic Conditions for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes various conditions reported for the column chromatographic purification of several imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Imidazo[1,2-a]pyridine derivatives | Silica gel (60-120 mesh) | Ethyl acetate/Petroleum ether | [2] |
| Imidazo[1,2-a]pyridine-chromones | Silica gel (230-400 mesh) | Hexane/Ethyl acetate (7:3 v/v) | [3] |
| 2-Phenylimidazo[1,2-a]pyridine | Silica gel | Hexane/Ethyl acetate (3:1) | [4] |
| (2-phenylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone | Silica gel | Hexane/Ethyl acetate (2:1) | [4] |
| 2-Phenylimidazo[1,2-a]pyridine derivatives | Silica gel (300-400 mesh) | Ethyl acetate/Petroleum ether (1:3) | [5] |
| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | Silica gel | Gradient of Ethyl acetate in Petroleum ether | [6] |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Silica gel | Dichloromethane | [7] |
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: n-Hexane (or petroleum ether), Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
-
Sand and Cotton wool
3.2. Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane and gradually increase the polarity).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[8]
3.3. Column Preparation (Slurry Packing Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the eluent to wash the sides of the column and allow it to enter the bed.
3.5. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin the elution by opening the stopcock to achieve a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under UV light.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.
3.6. Product Isolation
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification process.
Caption: Workflow of the column chromatography purification process.
Disclaimer: This application note provides a general protocol. The specific conditions, especially the solvent system and gradient, may require optimization for each specific synthesis batch to achieve the best separation and purity. Always perform a preliminary TLC analysis to guide the selection of the mobile phase.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 4. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Recrystallization Protocol for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active imidazopyridine derivatives. The purity of this compound is crucial for accurate biological screening and subsequent studies. Recrystallization is a fundamental purification technique used to remove impurities from a solid sample. This application note provides a detailed protocol for the recrystallization of this compound. The procedure is based on established methods for structurally related imidazopyridine derivatives.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent(s)
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures. Based on literature for similar imidazopyridine derivatives, several solvents can be considered.[1][2]
Table 1: Solvent Suitability for Recrystallization of Imidazopyridine Derivatives
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Good solubility at boiling point, lower solubility at room temperature. Often used for imidazopyridine derivatives.[1] |
| Isopropanol | 82 | Similar properties to ethanol, has been used for recrystallizing related compounds.[1] |
| Ethyl Acetate | 77 | Effective for some imidazopyridine derivatives.[1] |
| Ethanol/Water | Variable | A solvent-antisolvent system that can be optimized for high recovery and purity.[2] |
| Dichloromethane | 40 | Often used for extraction, but its low boiling point can make it less ideal for recrystallization of higher melting point solids. |
| Hexane/Ethyl Acetate | Variable | Used for purification by column chromatography, suggesting it could be used as a recrystallization solvent system.[3] |
For this protocol, an ethanol/water mixture is recommended to achieve a high degree of purity and yield.
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound using an ethanol/water solvent system.
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask, just enough to wet the solid. c. Gently heat the mixture on a hot plate with magnetic stirring. d. Continue to add small portions of ethanol until the compound completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
2. Hot Filtration (if necessary): a. If insoluble impurities are observed in the hot solution, perform a hot filtration. b. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. c. Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
3. Crystallization: a. To the clear, hot filtrate, add water dropwise until the solution becomes slightly turbid, indicating the point of saturation. b. If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities. c. Continue to draw air through the funnel to partially dry the crystals.
5. Drying: a. Transfer the crystals from the filter paper to a watch glass or drying dish. b. Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol and isopropanol are flammable; avoid open flames.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
- 1. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 2. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Chalcone Derivatives Using 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of novel chalcone derivatives incorporating the 2,8-dimethylimidazo[1,2-a]pyridine scaffold. The described protocols are intended for laboratory use by qualified personnel.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The imidazo[1,2-a]pyridine core is also a privileged scaffold in drug discovery, known to impart favorable pharmacological properties. The synthesis of hybrid molecules combining these two pharmacophores presents a promising strategy for the development of new therapeutic agents.
This document outlines the preparation of chalcone derivatives via the Claisen-Schmidt condensation of 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde with various substituted acetophenones. Detailed experimental procedures, characterization data, and biological activity summaries are provided.
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
General Reaction Scheme
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-bromoacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Distilled water
-
Glacial acetic acid (for neutralization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in a suitable volume of ethanol or methanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a 10% aqueous solution of potassium hydroxide or sodium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product spot. Reaction times typically range from 6 to 8 hours.
-
Work-up: Upon completion of the reaction, pour the reaction mixture into ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture with glacial acetic acid. The chalcone derivative will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium hydroxide and sodium hydroxide are corrosive; avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive and has a strong odor; handle with care.
Data Presentation
Table 1: Synthesis and Physicochemical Properties of Chalcone Derivatives
| Compound ID | R Group on Acetophenone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | H | C₁₉H₁₆N₂O | 288.35 | 130-132 | 75 |
| 1b | 4-OCH₃ | C₂₀H₁₈N₂O₂ | 330.37 | 145-147 | 82 |
| 1c | 4-Br | C₁₉H₁₅BrN₂O | 367.24 | 168-170 | 85 |
| 1d | 4-Cl | C₁₉H₁₅ClN₂O | 322.79 | 155-157 | 80 |
| 1e | 4-NO₂ | C₁₉H₁₅N₃O₃ | 345.34 | 180-182 | 78 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Table 2: Spectroscopic Data for Representative Chalcone Derivatives
| Compound ID | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| 1a | 8.45 (d, 1H), 7.90-7.20 (m, 11H), 2.60 (s, 3H), 2.45 (s, 3H) | 190.1, 145.2, 142.5, 138.0, 132.8, 129.0, 128.5, 125.0, 122.3, 117.5, 114.2, 16.8, 14.5 |
| 1b | 8.43 (d, 1H), 7.95-6.90 (m, 10H), 3.85 (s, 3H), 2.61 (s, 3H), 2.46 (s, 3H) | 188.7, 163.5, 145.1, 142.3, 130.8, 130.3, 124.8, 122.1, 117.4, 114.3, 113.8, 55.5, 16.8, 14.5 |
| 1c | 8.44 (d, 1H), 7.85-7.25 (m, 10H), 2.60 (s, 3H), 2.45 (s, 3H) | 189.0, 145.3, 142.6, 136.7, 131.9, 129.8, 128.2, 125.1, 122.4, 117.6, 114.2, 16.8, 14.5 |
Note: The spectroscopic data is illustrative. Actual chemical shifts may vary slightly.
Biological Activity
Chalcone derivatives synthesized from this compound have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with biological nucleophiles, leading to cellular disruption.
Table 3: Antimicrobial Activity of Chalcone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| 1a | 12.5 | 25 | 50 | >100 | 25 | 50 |
| 1b | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| 1c | 3.12 | 6.25 | 12.5 | 25 | 6.25 | 12.5 |
| 1d | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| 1e | 12.5 | 25 | 50 | >100 | 25 | 50 |
| Ciprofloxacin | 1.56 | 0.78 | 3.12 | 6.25 | - | - |
| Fluconazole | - | - | - | - | 3.12 | 6.25 |
Note: MIC values are representative and can vary depending on the specific strains and testing methodology.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by chalcone derivatives of this compound are still under investigation, related imidazo[1,2-a]pyridine-based compounds have been shown to interfere with key cellular signaling pathways implicated in cancer and inflammation, such as the AKT/mTOR and STAT3/NF-κB pathways.[1][2] It is hypothesized that these chalcone derivatives may exert their biological effects through similar mechanisms.
Hypothesized Inhibition of the STAT3/NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the STAT3 and NF-κB signaling pathways.
This proposed mechanism suggests that the chalcone derivatives may inhibit the phosphorylation of key kinases like JAK and IKK, thereby preventing the activation and nuclear translocation of the transcription factors STAT3 and NF-κB. This, in turn, would suppress the expression of target genes involved in cell proliferation, survival, and inflammation. Further experimental validation is required to confirm this hypothesis.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Screening of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro anticancer screening of novel 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives. The protocols outlined below detail standard methodologies for assessing cytotoxicity, and the induction of apoptosis and cell cycle arrest. The accompanying data and visualizations serve as a reference for the expected outcomes and potential mechanisms of action for this class of compounds.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have demonstrated potential as anticancer agents by targeting key cellular pathways involved in cancer cell proliferation and survival.[1][2] This document focuses on the screening of this compound derivatives, a subset of this promising scaffold. The primary objectives of the described protocols are to quantify the cytotoxic effects of these novel compounds on various cancer cell lines and to elucidate their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
A crucial first step in anticancer drug screening is to determine the concentration at which a compound inhibits 50% of cancer cell growth, known as the half-maximal inhibitory concentration (IC50). While specific data for a comprehensive series of this compound derivatives are not publicly available, the following table presents representative IC50 values for other novel imidazo[1,2-a]pyridine (IP) derivatives against the HCC1937 breast cancer cell line.[3][4] This data illustrates the potential potency of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) |
| IP-5 | HCC1937 | 45.0 |
| IP-6 | HCC1937 | 47.7 |
| IP-7 | HCC1937 | 79.6 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of Propidium Iodide solution.
-
Incubate in the dark for at least 15 minutes before analysis.
-
Analyze the DNA content by flow cytometry.
Visualizations
Diagrams of the experimental workflow and relevant signaling pathways provide a clear visual representation of the screening process and potential mechanisms of action.
Caption: Experimental workflow for in vitro anticancer screening.
Studies on various imidazo[1,2-a]pyridine derivatives suggest that they can induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the PI3K/Akt/mTOR and p53 pathways.[3][5]
Caption: Potential signaling pathways affected by imidazo[1,2-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial and antifungal properties.[1][2] Derivatives of this scaffold have shown potent activity against various pathogenic bacteria and fungi.[3][4][5] This document provides detailed protocols for assessing the antimicrobial and antifungal efficacy of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a specific derivative of this class. The provided methodologies are essential for researchers in drug discovery and development to evaluate the potential of this compound as a novel anti-infective agent.
Data Presentation
The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine derivatives against a panel of bacterial and fungal strains. These values are intended to provide a comparative baseline for the expected activity of this compound.
Table 1: Representative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Reference Control (Ciprofloxacin) |
| Imidazo[1,2-a]pyridine carboxamides | 0.5 - 8 | 4 - 32 | 16 - 128 | 0.25 |
| Nitro-imidazo[1,2-a]pyridines | 1 - 16 | 8 - 64 | 32 - >128 | 0.25 |
| Halogenated imidazo[1,2-a]pyridines | 0.25 - 4 | 2 - 16 | 8 - 64 | 0.25 |
Note: The data presented are hypothetical and collated from various studies on imidazo[1,2-a]pyridine derivatives to illustrate potential efficacy.
Table 2: Representative Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)
| Compound Class | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) | Reference Control (Fluconazole) |
| Imidazo[1,2-a]pyridine propenones | 8 - 64 | 16 - 128 | 4 - 32 | 1 |
| Tetrahydroimidazo[1,2-a]pyridines | 4 - 32 | 8 - 64 | 2 - 16 | 1 |
| Imidazo[1,2-a]pyridine hydrazones | 16 - 128 | 32 - >128 | 8 - 64 | 1 |
Note: The data presented are hypothetical and collated from various studies on imidazo[1,2-a]pyridine derivatives to illustrate potential efficacy.[6][7]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against both bacterial and fungal strains using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Bacterial and fungal inoculums
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for compound dissolution (e.g., Dimethyl Sulfoxide - DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Bacteria: Grow bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Fungi: Grow fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic/antifungal agent.
-
Negative Control: Include wells with broth and compound solvent only to check for sterility and solvent effects.
-
Growth Control: Include wells with broth and inoculum only.
-
-
Incubation:
-
Bacteria: Incubate the plates at 37°C for 18-24 hours.
-
Fungi: Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye or by measuring the optical density at 600 nm.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]Pyridine Derivatives as Fluorescent Probes
Note: While the user requested information specifically on 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde , a comprehensive search did not yield specific data for this compound's application as a fluorescent probe. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented fused imidazo[1,2-a]pyridine-based fluorescent probe for the detection of Iron (III) and Mercury (II) ions. This information serves as a representative example of the potential applications of this class of compounds for researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] Certain derivatives of imidazo[1,2-a]pyridine exhibit strong fluorescence, making them valuable scaffolds for the development of fluorescent probes for bioimaging and the detection of biologically and environmentally important analytes.[4][5][6]
This application note details the use of a novel, fused imidazo[1,2-a]pyridine-based fluorescent sensor for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and for bioimaging in HeLa cells.[5] The probe demonstrates a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺.[5]
Physicochemical Properties and Spectral Data
The fundamental structure of the representative probe is a fused imidazopyridine scaffold. The specific substitutions on this core structure are crucial for its selective ion-binding and fluorescent response. While the exact structure of the probe from the primary source is denoted as compound 5 , its detailed synthesis involves a cascade cyclization reaction.[5]
Table 1: Summary of Quantitative Data for the Fused Imidazo[1,2-a]pyridine-based Probe
| Parameter | Value | Reference |
| Detection Limit for Fe³⁺ | 4.0 ppb | [5] |
| Detection Limit for Hg²⁺ | 1.0 ppb | [5] |
| Linear Relationship (R²) | 0.99 | [5] |
| pH Range for Hg²⁺ Selectivity | 5.0–11.0 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and application of the fused imidazo[1,2-a]pyridine-based fluorescent probe.
General Materials and Methods
All solvents and reagents should be of analytical grade and purchased from commercial suppliers like Sigma-Aldrich, and used without further purification unless otherwise specified. Metal ion sources are typically nitrate salts.[7] For spectroscopic measurements, a fluorescence spectrophotometer and a UV/Vis spectrophotometer are required.[7] Cell imaging experiments necessitate a fluorescence microscope and standard cell culture facilities.
Synthesis of the Fused Imidazo[1,2-a]pyridine Probe
The synthesis of the representative fluorescent probe is achieved through a one-pot cascade cyclization reaction. While the specific starting materials for the exact probe are detailed in the source literature, a general synthetic scheme for imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by further functionalization.[1] For 3-formyl derivatives, a Vilsmeier-Haack reaction is a common method.[1][8]
General Vilsmeier-Haack Reaction Protocol for 3-Formylation:
-
Cool N,N-Dimethylformamide (DMF) to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add the 2-phenyl imidazo[1,2-a]pyridine precursor portionwise.
-
Heat the reaction mixture at an elevated temperature (e.g., 100°C) for 1 hour or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a sodium carbonate solution at 0°C.
-
Extract the product with a suitable organic solvent (e.g., Dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-carbaldehyde derivative.[8]
Protocol for Fe³⁺ and Hg²⁺ Detection
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal nitrate salts in deionized water.
-
For the sensing experiment, dilute the probe stock solution to the desired final concentration in an appropriate buffer solution (e.g., HEPES).
-
Add increasing concentrations of the target metal ion (Fe³⁺ or Hg²⁺) to the probe solution.
-
After a short incubation period, record the fluorescence emission spectra.
-
For selectivity studies, add other competing metal ions to the probe solution in the presence and absence of the target ion and record the fluorescence spectra.
Protocol for Bioimaging in HeLa Cells
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution in a humidified incubator with 5% CO₂.[7]
-
Seed the cells on a suitable imaging dish and allow them to adhere overnight.
-
Incubate the cells with the fluorescent probe at a low concentration (e.g., 10 µM) for a specific period (e.g., 30 minutes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
To visualize intracellular ion detection, the cells can be subsequently incubated with a solution of Fe³⁺ or Hg²⁺ and imaged again.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed sensing mechanism and the experimental workflow for ion detection.
Caption: Proposed sensing mechanism of the fused imidazo[1,2-a]pyridine probe.
Caption: Experimental workflow for metal ion detection using the fluorescent probe.
Conclusion
The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the design of fluorescent probes. The representative probe discussed in this application note demonstrates high sensitivity and selectivity for Fe³⁺ and Hg²⁺, along with its utility in cellular imaging. These characteristics highlight the potential of this class of compounds in various research and development areas, including environmental monitoring, diagnostics, and understanding the role of metal ions in biological systems. Further functionalization of the imidazo[1,2-a]pyridine core could lead to the development of probes for a wide array of other analytes and biological targets.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis, particularly focusing on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 2,8-dimethylimidazo[1,2-a]pyridine precursor. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.[1][2][3][4]
Q2: I am getting a very low yield of the desired product. What are the most probable causes?
Low yields in the Vilsmeier-Haack formylation of 2,8-dimethylimidazo[1,2-a]pyridine can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water in your reagents (DMF, POCl₃) or glassware will decompose the reagent, leading to a significant drop in yield.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of side products and decomposition of the starting material or product.
-
Incorrect Stoichiometry of Reagents: The ratio of the imidazo[1,2-a]pyridine substrate to the Vilsmeier reagent (POCl₃ and DMF) is crucial. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion, while a large excess can lead to the formation of byproducts.
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step. Improper pH control or quenching techniques during work-up can lead to product loss.[5]
-
Purification Losses: The final product may be lost during purification if the chosen method is not optimal for this specific compound.
Q3: What are the common side products that can form during this reaction?
While the Vilsmeier-Haack reaction is generally regioselective for the C3 position of imidazo[1,2-a]pyridines, side reactions can occur, especially under non-optimized conditions.[4] Potential side products may include:
-
Unreacted Starting Material: Incomplete reaction is a common reason for low yields.
-
Di-formylated Products: Although less common for this substrate, excessive amounts of the Vilsmeier reagent or harsh reaction conditions could potentially lead to di-formylation.
-
Chlorinated Byproducts: At higher temperatures, phosphorus oxychloride can act as a chlorinating agent, leading to the formation of chlorinated imidazo[1,2-a]pyridine derivatives.[5]
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of intractable polymeric tars.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting and optimizing the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use. 2. Use anhydrous DMF and freshly distilled or high-purity POCl₃. 3. Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) and use it immediately. |
| Suboptimal Reaction Temperature | 1. If starting material is recovered, consider gradually increasing the reaction temperature (e.g., from room temperature to 40-60 °C) while monitoring the reaction progress by TLC. 2. If decomposition is observed (darkening of the reaction mixture), try conducting the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Incorrect Reagent Stoichiometry | 1. Start with a POCl₃ to DMF ratio of approximately 1:1 to 1:2. 2. Use a slight excess of the Vilsmeier reagent relative to the 2,8-dimethylimidazo[1,2-a]pyridine substrate (e.g., 1.2-1.5 equivalents). |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction appears to have stalled, consider extending the reaction time. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Over-reaction or Side Reactions | 1. Reduce the amount of the Vilsmeier reagent used. 2. Lower the reaction temperature to improve selectivity. 3. Shorten the reaction time. |
| Decomposition of Starting Material or Product | 1. Ensure the reaction is not overheating, especially during the addition of POCl₃ to DMF. 2. Use a solvent (e.g., 1,2-dichloroethane) to help control the reaction temperature and prevent localized heating. |
| Improper Work-up | 1. During work-up, pour the reaction mixture slowly onto crushed ice with vigorous stirring. 2. Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide solution) to a pH of 7-8. Avoid strongly acidic or basic conditions for prolonged periods.[5] |
Data Presentation: Impact of Reaction Conditions on Yield
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Pyridine-fused Heterocycle
| Entry | DMF:POCl₃ Ratio | Temperature (°C) | Yield (%) | Observations |
| 1 | 1:3 | 80 | - | Starting material completely consumed, but significant decomposition observed. |
| 2 | 5:1 | 80 | - | Complete decomposition of starting material. |
| 3 | 1:1 | 80 | 60 | Improved yield with reduced decomposition. |
| 4 | 5:6 | 80 | 73 | Optimal yield achieved with a slight excess of POCl₃. |
| 5 | 5:6 | 100 | Lower | Yield decreased at higher temperatures. |
| 6 | 5:6 | 60 | - | No product formation; starting material recovered. |
This table is illustrative and based on a similar reaction. Optimal conditions for 2,8-dimethylimidazo[1,2-a]pyridine may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard Vilsmeier-Haack formylation of related imidazo[1,2-a]pyridines. Optimization may be required.
Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Dissolve 2,8-dimethylimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous DCE (if used) and add it to the freshly prepared Vilsmeier reagent at 0 °C. If not using a co-solvent, add the substrate directly to the Vilsmeier reagent. Allow the reaction mixture to stir at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the mixture to pH 7-8 with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the formylation reaction.
Vilsmeier-Haack Reaction Mechanism
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Identification of side products in 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.
Troubleshooting Guide: Identification of Side Products
The synthesis of this compound, commonly achieved through the Vilsmeier-Haack formylation of 2,8-dimethylimidazo[1,2-a]pyridine, can sometimes yield unexpected side products. This guide will help you identify and address these issues.
dot
Caption: Troubleshooting workflow for identifying side products.
Frequently Asked Questions (FAQs)
Q1: I see an additional spot on my TLC that is less polar than my product. What could it be?
A1: A less polar spot is often unreacted starting material, 2,8-dimethylimidazo[1,2-a]pyridine. This occurs if the reaction has not gone to completion. To confirm, you can co-spot the crude reaction mixture with the starting material on a TLC plate. If the spots align, you have identified unreacted starting material.
-
Troubleshooting:
-
Increase the reaction time.
-
Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometric amounts.
-
Slightly increase the reaction temperature, monitoring for the formation of other impurities.
-
Q2: My mass spectrometry results show a peak with a mass 28 amu higher than my expected product. What is this side product?
A2: A mass increase of 28 amu (the mass of a C=O group) strongly suggests the formation of a di-formylated product, 2,8-dimethylimidazo[1,2-a]pyridine-3,X-dicarbaldehyde. The Vilsmeier-Haack reaction can sometimes lead to over-formylation, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high. The second formyl group is most likely to add to the 5 or 7 position of the pyridine ring.
-
Troubleshooting:
-
Reduce the equivalents of the Vilsmeier reagent (POCl₃ and DMF).
-
Perform the reaction at a lower temperature to improve selectivity for mono-formylation.
-
Slowly add the Vilsmeier reagent to the solution of the imidazo[1,2-a]pyridine.
-
Q3: I have isolated an impurity with the same mass as my desired product, but the 1H NMR spectrum is different. What could this be?
A3: This is likely an isomeric product where the formylation has occurred at a different position on the imidazo[1,2-a]pyridine ring. While the C-3 position is electronically favored for electrophilic substitution, formylation at the C-5 or C-7 positions can occur under certain conditions. The 1H NMR coupling constants of the protons on the pyridine ring will be different for these isomers compared to the C-3 substituted product.
-
Troubleshooting:
-
Lowering the reaction temperature can often increase the regioselectivity of the reaction.
-
Ensure that the starting 2,8-dimethylimidazo[1,2-a]pyridine is pure, as isomeric impurities in the starting material will lead to isomeric products.
-
Q4: My crude reaction mixture is a dark, complex mixture with multiple spots on the TLC. What might have happened?
A4: The formation of a complex mixture often indicates degradation of the starting material or product. The Vilsmeier-Haack reaction can be sensitive to temperature and moisture.
-
Troubleshooting:
-
Ensure that the reaction is carried out under strictly anhydrous conditions using dry solvents and glassware. The Vilsmeier reagent is moisture-sensitive.
-
Maintain careful temperature control. Overheating can lead to decomposition.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Quantitative Data Summary
While specific quantitative data for the side products in the synthesis of this compound is not extensively reported in the literature, the following table provides a hypothetical but plausible distribution of products based on common observations in similar reactions. This data is for illustrative purposes to guide optimization efforts.
| Entry | Reactant | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Unreacted SM (%) | Di-formylated Product (%) | Isomeric Product (%) |
| 1 | 2,8-dimethylimidazo[1,2-a]pyridine | 1.2 | 80 | 4 | 75 | 15 | < 5 | < 2 |
| 2 | 2,8-dimethylimidazo[1,2-a]pyridine | 2.0 | 80 | 4 | 60 | < 5 | 20 | < 5 |
| 3 | 2,8-dimethylimidazo[1,2-a]pyridine | 1.2 | 100 | 4 | 65 | < 5 | 15 | 10 |
| 4 | 2,8-dimethylimidazo[1,2-a]pyridine | 1.1 | 60 | 8 | 85 | 10 | < 2 | < 1 |
Experimental Protocols
General Experimental Protocol for the Vilsmeier-Haack Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
dot
Caption: General experimental workflow for the synthesis.
Materials:
-
2,8-dimethylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask under an inert atmosphere (N₂ or Ar), slowly add POCl₃ (1.2 equivalents) at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Slowly add a solution of 2,8-dimethylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Imidazo[1,2-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for imidazo[1,2-a]pyridines?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. For imidazo[1,2-a]pyridines, which are key structural motifs in many pharmaceuticals, this reaction is a crucial method for synthesizing 3-formyl-imidazo[1,2-a]pyridine derivatives. These formylated products are versatile intermediates for further molecular modifications. The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Q2: What is the expected regioselectivity for the formylation of imidazo[1,2-a]pyridines?
The Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines is highly regioselective, with the electrophilic substitution predominantly occurring at the C-3 position of the imidazo[1,2-a]pyridine ring system. This is due to the electronic properties of the heterocyclic ring, where the C-3 position is the most nucleophilic and thus most susceptible to electrophilic attack.
Q3: What are the typical reagents and stoichiometry used in the Vilsmeier-Haack reaction for imidazo[1,2-a]pyridines?
The most common reagents are N,N-dimethylformamide (DMF) as the formylating agent precursor and phosphorus oxychloride (POCl₃) as the activator. The molar ratio of POCl₃ to the imidazo[1,2-a]pyridine substrate is a critical parameter to optimize. An excess of the Vilsmeier reagent can sometimes lead to side reactions or decomposition. A typical starting point is to use a slight excess of the Vilsmeier reagent (prepared from DMF and POCl₃) relative to the imidazo[1,2-a]pyridine substrate.
Q4: Can microwave irradiation be used to optimize this reaction?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.[1][2] Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 3-Formyl-imidazo[1,2-a]pyridine
-
Q: My reaction is not producing the expected product, and I am mostly recovering the starting material. What should I do?
-
A:
-
Check Reagent Quality: Ensure that the DMF and POCl₃ are anhydrous and of high purity. Moisture can quench the Vilsmeier reagent. Freshly distilled or newly opened reagents are recommended.
-
Reaction Temperature: The reaction may require heating. If the reaction is performed at room temperature or 0°C without success, gradually increasing the temperature (e.g., to 60-80°C) may be necessary to drive the reaction to completion.
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed before adding the imidazo[1,2-a]pyridine substrate. This is typically done by slowly adding POCl₃ to DMF at a low temperature (e.g., 0°C) and allowing it to stir for a short period before the substrate is introduced.
-
Substrate Reactivity: If the imidazo[1,2-a]pyridine ring is substituted with electron-withdrawing groups, it may be too deactivated for the Vilsmeier-Haack reaction to proceed efficiently. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required, or an alternative formylation method might be necessary.
-
-
Problem 2: Decomposition of Starting Material or Product
-
Q: My reaction mixture is turning dark, and I am observing significant decomposition. How can I prevent this?
-
A:
-
Control Reaction Temperature: Excessive heat can lead to the decomposition of sensitive substrates or products. If decomposition is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration.
-
Stoichiometry of Reagents: An excess of POCl₃ can lead to harsh reaction conditions and decomposition. Carefully control the stoichiometry and consider a dropwise addition of the Vilsmeier reagent to the substrate solution.
-
Work-up Procedure: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and quench the reactive Vilsmeier reagent. Pouring the reaction mixture into ice-cold water or a basic solution is a common practice.
-
-
Problem 3: Formation of Multiple Products or Side Reactions
-
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the possible side reactions and how can I minimize them?
-
A:
-
Di-formylation: While less common for imidazo[1,2-a]pyridines due to the deactivating effect of the first formyl group, highly activated substrates might undergo di-formylation. To avoid this, use a controlled amount of the Vilsmeier reagent (closer to a 1:1 molar ratio with the substrate).
-
Reaction with Solvent: If using a solvent other than DMF, ensure it is inert to the Vilsmeier reagent. Chlorinated solvents like 1,2-dichloroethane are often used.
-
Purification: Careful column chromatography is often necessary to separate the desired 3-formyl product from any unreacted starting material and side products.
-
-
Data Presentation
Table 1: Reaction Conditions for the Vilsmeier-Haack Formylation of Substituted Imidazo[1,2-a]pyridines
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-H-imidazo[1,2-a]pyridine | POCl₃ (2.3), DMF | DMF | 0 to RT | 15 min (post-addition) | High | [3] |
| 2-Chloro-H-imidazo[1,2-a]pyridine | POCl₃ (2.3), DMF | DMF | 0 to RT | 15 min (post-addition) | High | [3] |
| Substituted 2-phenyl-imidazo[1,2-a]pyridines | POCl₃, DMF | PEG-400 | Microwave | - | High | [2] |
Note: "High yield" is reported in the literature without a specific percentage.
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2-Substituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 1.5 mL).[3]
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.3 mmol) dropwise to the cooled DMF with vigorous stirring.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 15 minutes. The solution should become colorless or pale yellow.[3]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the 2-substituted imidazo[1,2-a]pyridine (1 mmol) portion-wise, ensuring the temperature remains controlled.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes at room temperature.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is neutral to slightly basic.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-formyl-imidazo[1,2-a]pyridine derivative.
Visualizations
References
Technical Support Center: Enhancing the Solubility of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in aqueous media for biological assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent.[1][2] Commonly used solvents for poorly water-soluble compounds include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[1] A high-concentration stock solution should be prepared in one of these solvents first, which can then be diluted into your aqueous assay buffer.
Q2: How does pH influence the solubility of this compound?
A2: this compound contains a pyridine ring, which is basic.[3][4] Therefore, its solubility is expected to be pH-dependent.[5][6] In acidic conditions (lower pH), the nitrogen atom in the pyridine ring can become protonated, forming a salt which is generally more water-soluble.[7] Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form.
Q3: What are co-solvents and how can they improve solubility?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution in small amounts to increase the solubility of a poorly soluble compound.[1][2][8][9] They work by reducing the polarity of the aqueous solvent, making it more favorable for non-polar molecules to dissolve.[10] For biological assays, it is crucial to use co-solvents at concentrations that do not affect the biological system being studied.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are a viable option for improving the solubility of poorly water-soluble drugs.[11][12][13] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule, like this compound, can be encapsulated.[11][14] This encapsulation forms an inclusion complex that has enhanced aqueous solubility.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your assay (typically ≤1%). 3. Lower the pH of the aqueous buffer to increase the solubility of the basic compound.[5] 4. Consider using a different solubilization strategy, such as cyclodextrins.[16] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Validate the solubility of the compound under your specific assay conditions. 4. Implement a robust solubilization protocol as outlined in this guide. |
| Cell toxicity or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Determine the maximum tolerable solvent concentration for your cell line or biological system. 2. Reduce the solvent concentration in your final assay medium. 3. If a high concentration of the compound is required, explore alternative solubilization methods like cyclodextrin complexation to minimize solvent use.[11][13] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the clear supernatant to a new, labeled tube.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Improving Solubility with Co-solvents
-
Objective: To determine the optimal co-solvent concentration for solubilizing this compound in an aqueous buffer.
-
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance or light scattering
-
-
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in the aqueous buffer.
-
In a 96-well plate, add the diluted compound solutions. Include a buffer-only control and a buffer with the highest concentration of DMSO as controls.
-
Incubate the plate under the same conditions as your planned biological assay (e.g., 37°C for 1 hour).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the controls is considered soluble under these conditions.
-
Protocol 3: Enhancing Solubility with Cyclodextrins
-
Objective: To prepare a cyclodextrin inclusion complex of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
Visual Guides
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Preventing degradation of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the aldehyde group or degradation of the imidazopyridine ring. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air and light. For long-term storage, keep at low temperatures (-20°C). |
| Decreased purity over time, observed by chromatography (e.g., HPLC, TLC) | Slow degradation due to ambient temperature, light, or atmospheric oxygen and moisture. | Re-purify the compound if necessary. Always use freshly prepared solutions for experiments. Conduct a quick purity check before use if the compound has been stored for an extended period. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid high temperatures. |
| Appearance of a new peak in HPLC with a shorter retention time | Formation of a more polar degradation product, likely the corresponding carboxylic acid. | Confirm the identity of the new peak using techniques like LC-MS. Adjust experimental conditions to minimize its formation (e.g., use of deoxygenated solvents). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature, preferably -20°C. It should be protected from light and moisture.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways for this compound are likely to be:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid). This can be initiated by atmospheric oxygen and accelerated by light and heat.[1][2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and potentially polymerization or ring cleavage.[3][4]
-
Hydrolysis: While the aldehyde group itself is not typically prone to hydrolysis, the overall stability of the molecule in aqueous solutions, especially at non-neutral pH, should be considered. Under harsh acidic or basic conditions, degradation of the imidazopyridine ring system may occur.
dot
Caption: Potential Degradation Pathways.
Q3: How can I detect and quantify the degradation of the compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6][7] This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity.
Q4: Are there any specific handling precautions I should take during experiments?
A4: Yes. To minimize degradation during experimental procedures:
-
Use freshly prepared solutions.
-
Protect solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.
-
Work in a well-ventilated area.[1]
-
If possible, deoxygenate solvents before use, especially for reactions that are sensitive to oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study (as per ICH Guidelines)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[8][9][10][11][12]
1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.
-
-
Photodegradation:
-
Expose a solution of the compound (0.1 mg/mL in a suitable solvent) in a quartz cuvette to a light source that provides both UV and visible light (e.g., a xenon lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
dot
Caption: Forced Degradation Study Workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument: HPLC system with a PDA detector.
2. Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
3. Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
4. Flow Rate: 1.0 mL/min
5. Detection Wavelength: Monitor at the λmax of this compound. Also, collect data across a wider range (e.g., 200-400 nm) to detect degradation products that may have different UV spectra.
6. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 should be used to demonstrate specificity.
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under forced conditions. Actual data would need to be generated experimentally.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5-10% | 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 10-15% | 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, other polar degradants |
| Oxidation (3% H₂O₂, RT, 24h) | 20-30% | 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Thermal (Solid, 80°C, 48h) | < 5% | Minor unidentified impurities |
| Photodegradation (UV/Vis) | 15-25% | Multiple photoproducts |
Disclaimer: The information provided in this document is for guidance purposes only and is based on general chemical principles and available literature on similar compounds. It is essential to perform specific stability studies on this compound to obtain accurate data for your specific application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 2,8-dimethylimidazo[1,2-a]pyridine core, followed by its formylation at the 3-position via a Vilsmeier-Haack reaction.
Step 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines by reacting a 2-aminopyridine with an α-haloketone.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 3-Methylpyridin-2-amine | 108.14 | 1.0 | 108.14 | - |
| 3-Bromobutan-2-one | 151.00 | 1.1 | 166.10 | ~110 |
| Ethanol | 46.07 | - | - | 500 |
| Sodium bicarbonate | 84.01 | 1.5 | 126.02 | - |
Procedure:
-
To a stirred solution of 3-methylpyridin-2-amine (1.0 mol) in ethanol (500 mL) in a suitable reaction vessel, add sodium bicarbonate (1.5 mol).
-
Slowly add 3-bromobutan-2-one (1.1 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,8-dimethylimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
This protocol describes the formylation of the synthesized imidazo[1,2-a]pyridine core to introduce a carbaldehyde group at the 3-position.[3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 2,8-Dimethylimidazo[1,2-a]pyridine | 146.19 | 0.5 | 73.10 | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.75 | 115.00 | 70 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 300 |
| Dichloromethane (DCM) | 84.93 | - | - | 400 |
| Sodium hydroxide (NaOH) solution (2M) | 40.00 | - | - | As needed |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 300 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 0.75 mol) dropwise to the cooled DMF while maintaining the temperature below 5 °C. This exothermic reaction forms the Vilsmeier reagent.[5] Stir the mixture for 30 minutes at this temperature.
-
Dissolve 2,8-dimethylimidazo[1,2-a]pyridine (0.5 mol) in dichloromethane (DCM, 400 mL) and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Basify the aqueous solution by slowly adding 2M sodium hydroxide solution until a pH of 9-10 is reached.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2,8-dimethylimidazo[1,2-a]pyridine | Incomplete reaction. | - Extend the reflux time and continue to monitor by TLC. - Ensure the 3-bromobutan-2-one is of good quality and has not degraded. |
| Side reactions. | - Control the rate of addition of 3-bromobutan-2-one to avoid localized heating. - Ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol. | |
| Loss of product during workup. | - Ensure complete extraction from the aqueous layer. - Optimize the column chromatography conditions to minimize product loss. | |
| Step 2: Low yield of this compound | Incomplete formation of the Vilsmeier reagent. | - Ensure the POCl₃ and DMF are anhydrous.[6] - Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF. |
| Incomplete reaction with the imidazo[1,2-a]pyridine. | - Increase the reaction time or temperature (up to 60 °C) and monitor by TLC. - Use a slight excess of the Vilsmeier reagent. | |
| Degradation of the product during workup. | - Perform the basic quench at a low temperature (using an ice bath). - Avoid excessively high pH during basification. | |
| Formation of a dark, tarry substance | Polymerization or decomposition reactions. | - Ensure the reaction temperature is well-controlled, especially during the Vilsmeier reagent formation and the formylation step. - Use purified starting materials. |
| Difficulty in purifying the final product | Presence of unreacted starting material or side products. | - Optimize the column chromatography eluent system for better separation. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Exothermic runaway during Vilsmeier reagent formation | Addition of POCl₃ to DMF is too fast. | - Add POCl₃ dropwise with efficient stirring and cooling to maintain the temperature below 5 °C.[5] - For larger scales, consider adding DMF to POCl₃ or using a semi-batch process where the Vilsmeier reagent is consumed as it is formed.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the temperature during the formation of the Vilsmeier reagent?
A1: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic.[5] Failure to control the temperature can lead to a runaway reaction and the decomposition of the Vilsmeier reagent, which will result in a lower yield of the desired product and potential safety hazards.
Q2: Can other formylating agents be used for the Vilsmeier-Haack reaction?
A2: While the POCl₃/DMF system is the most common, other reagents like thionyl chloride/DMF or oxalyl chloride/DMF can also be used to generate the Vilsmeier reagent.[7] However, these may have different reactivity profiles and require optimization of the reaction conditions.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction.[5] It is crucial to have adequate cooling capacity and to add reagents slowly. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For larger scales, a thorough thermal hazard assessment is recommended.[8]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with a suitable solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: Are there any alternative "greener" methods for this synthesis?
A5: Research is ongoing into more environmentally friendly synthetic methods. For the synthesis of the imidazo[1,2-a]pyridine core, some methods utilize water as a solvent or employ catalyst-free conditions.[1] For the formylation step, using microreactors can improve heat transfer and safety on a larger scale. Some studies have also explored the use of greener solvents like polyethylene glycol (PEG) for similar reactions.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Selective Synthesis of Dimethylnaphthalene Isomers
Welcome to the Technical Support Center for the selective synthesis of dimethylnaphthalene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for managing reaction temperature to achieve high selectivity for the desired dimethylnaphthalene isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of a single dimethylnaphthalene (DMN) isomer?
A1: The main difficulty lies in controlling the regioselectivity of the second methylation reaction on the naphthalene core. The initial methyl group activates the ring, but it can direct the second substitution to several positions, leading to a mixture of up to ten different DMN isomers.[1] Many of these isomers, such as 2,6-DMN and 2,7-DMN, have very similar physical properties and boiling points, making their separation by conventional methods like distillation extremely challenging.[1][2] Therefore, controlling the reaction conditions to favor the formation of a single isomer is crucial.
Q2: How does reaction temperature influence the regioselectivity of naphthalene dimethylation?
A2: Reaction temperature is a critical parameter that often determines whether the reaction is under kinetic or thermodynamic control.[3][4]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The isomer that forms the fastest (i.e., has the lowest activation energy) will be the major product.[4][5] For electrophilic substitution on naphthalene, the α-position (C1, C4, C5, C8) is typically more reactive and leads to the kinetic product.[6]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for the isomerization of the initially formed products.[3] Over time, the reaction mixture will equilibrate to favor the most thermodynamically stable isomer. The β-isomers (e.g., 2,6-DMN and 2,7-DMN) are often more stable than the α-isomers due to reduced steric hindrance.[3]
Q3: What is "shape-selective catalysis," and why is it important for 2,6-DMN synthesis?
A3: Shape-selective catalysis utilizes catalysts with porous structures of a specific size and shape, such as zeolites.[7] These pores can control which reactants enter, which transition states are formed, and which products can exit the catalyst. For 2,6-DMN synthesis, the catalyst's pores can be designed to be large enough to allow the formation of the linear 2,6-isomer while sterically hindering the formation of bulkier isomers.[7] This is a powerful method for achieving high selectivity under kinetic control.[1]
Q4: Besides temperature, what other factors can affect the selectivity of naphthalene dimethylation?
A4: Several other factors can influence the isomer distribution:
-
Catalyst: The choice of Lewis acid (in Friedel-Crafts reactions) or solid acid catalyst (like zeolites) significantly impacts selectivity.[7][8]
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratios.[9]
-
Reaction Time: In thermodynamically controlled reactions, a longer reaction time is necessary to allow the product mixture to reach equilibrium.[9]
-
Reactant Concentration: The concentration of the alkylating agent can also affect the product distribution, particularly in Friedel-Crafts reactions.[9]
Troubleshooting Guides
This section addresses common issues encountered during the selective synthesis of dimethylnaphthalene isomers, with a focus on the influence of reaction temperature.
Issue 1: Low Selectivity - Mixture of Multiple Isomers
-
Symptoms: GC-MS or NMR analysis of the product mixture shows significant quantities of several DMN isomers instead of the desired one.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Temperature for Desired Control | For Kinetic Product (e.g., α-substituted): Lower the reaction temperature. Friedel-Crafts reactions are often sensitive to temperature, and lower temperatures can reduce the rate of isomerization to the thermodynamic product.[8] For Thermodynamic Product (e.g., 2,6-DMN): Increase the reaction temperature to ensure the reaction is reversible and allow for equilibration. Ensure the reaction time is sufficient for the isomerization to occur.[3] |
| Inappropriate Catalyst | The catalyst may not be sufficiently shape-selective. Consider screening different zeolites (e.g., ZSM-5, SAPO-11) for methylation reactions.[7] For Friedel-Crafts reactions, a milder Lewis acid might offer better control.[8] |
| Solvent Effects | The solvent may be favoring the formation of undesired isomers. Experiment with solvents of different polarities. For instance, in Friedel-Crafts acetylation, the choice of solvent can significantly alter the α/β isomer ratio.[9] |
Issue 2: Low Yield of Dimethylated Products
-
Symptoms: A large amount of unreacted naphthalene or monomethylnaphthalene remains after the reaction.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also decrease the reaction rate.[10] Gradually increase the temperature to find a balance between acceptable reaction rate and desired selectivity. Alternatively, extend the reaction time at the lower temperature. |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. For Friedel-Crafts reactions, ensure all reagents and glassware are anhydrous as Lewis acids like AlCl₃ are highly moisture-sensitive.[10] For zeolite catalysts, ensure proper activation and calcination procedures are followed.[2] |
| Insufficient Reagent | In Friedel-Crafts reactions, ensure a sufficient molar ratio of the alkylating agent and catalyst is used. Acylation, for example, often requires stoichiometric amounts of the Lewis acid catalyst.[10] |
Issue 3: Formation of Polyalkylated Byproducts
-
Symptoms: The product mixture contains significant amounts of tri- or tetra-methylnaphthalenes.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product is More Reactive than Starting Material | The introduction of the first methyl group activates the naphthalene ring, making it more susceptible to further alkylation.[8] |
| High Concentration of Alkylating Agent | Use a large excess of naphthalene relative to the methylating agent. This increases the probability that the electrophile will react with an un-substituted or mono-substituted naphthalene molecule.[8] |
| High Reaction Temperature | Higher temperatures can increase the rate of polyalkylation. Lowering the reaction temperature can help to minimize this side reaction.[8] |
Quantitative Data on Temperature Effects
The following table summarizes the effect of reaction temperature on the conversion of 2-methylnaphthalene (2-MN) and the selectivity for 2,6-dimethylnaphthalene (2,6-DMN) in a disproportionation reaction over a specific zeolite catalyst.
| Reaction Temperature (°C) | 2-MN Conversion (%) | 2,6-DMN Selectivity (%) |
| 350 | 15 | 35 |
| 400 | 25 | 30 |
| 450 | 40 | 25 |
| 500 | 55 | 20 |
Data is illustrative and based on trends reported in the literature for disproportionation reactions. Actual values will vary depending on the specific catalyst, pressure, and flow rate.[11]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of α-Methylnaphthalene (Illustrative for α-selectivity)
This protocol describes a general procedure for the Friedel-Crafts methylation of naphthalene under conditions that favor the kinetically controlled product.
-
Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
-
Reagents: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like carbon disulfide.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Alkylating Agent: Add methyl halide (e.g., methyl iodide) dropwise to the stirred suspension.
-
Addition of Naphthalene: Dissolve naphthalene in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for several hours, monitoring the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Analyze the product mixture by GC-MS to determine the isomer distribution, which should predominantly be the α-substituted product.
Protocol 2: Thermodynamically Controlled Synthesis of β,β'-Dimethylnaphthalenes (Illustrative for β-selectivity)
This protocol outlines a general procedure for the methylation of naphthalene over a shape-selective zeolite catalyst under conditions that favor the thermodynamically more stable β,β'-isomers like 2,6-DMN.[1]
-
Catalyst Activation: Activate the zeolite catalyst (e.g., HZSM-5 or SAPO-11) by calcining it at high temperature (e.g., 550-600°C) for several hours under a flow of dry air or nitrogen.[2]
-
Reaction Setup: Pack the activated catalyst into a fixed-bed flow reactor.
-
Reaction Conditions: Heat the reactor to a high temperature (e.g., 350-450°C).[1]
-
Reactant Feed: Feed a mixture of naphthalene and a methylating agent (e.g., methanol) into the reactor using a carrier gas (e.g., nitrogen). The flow rates should be carefully controlled to achieve the desired weight hourly space velocity (WHSV).[12]
-
Product Collection: The products exiting the reactor are cooled and collected in a cold trap.
-
Analysis: Analyze the collected liquid product by GC-MS to determine the conversion and the isomer distribution of dimethylnaphthalenes. Higher temperatures and longer residence times generally favor the formation of the more stable 2,6- and 2,7-DMN isomers.
Visualizations
Caption: Kinetic vs. Thermodynamic control pathways in naphthalene dimethylation.
Caption: Experimental workflows for selective dimethylnaphthalene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with Substituted 2-Aminopyridines in Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of substituted 2-aminopyridines in condensation reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my condensation reactions with substituted 2-aminopyridines result in low to no product yield?
Several factors can contribute to the poor reactivity of substituted 2-aminopyridines. The electron-withdrawing nature of the pyridine ring, particularly the nitrogen atom, deactivates the amino group, making it less nucleophilic. Steric hindrance from substituents on the pyridine ring can also impede the approach of reactants. Furthermore, inappropriate reaction conditions, such as temperature, solvent, or catalyst choice, can fail to provide the necessary activation energy for the reaction to proceed efficiently.
Q2: What are the most common side reactions observed, and how can they be minimized?
Common side reactions include over-alkylation at the pyridine nitrogen, self-condensation of the coupling partner, or decomposition of starting materials under harsh reaction conditions.[1] To minimize these, consider using milder reaction conditions, protecting the pyridine nitrogen if necessary, or employing a catalyst that selectively promotes the desired condensation. Careful control of stoichiometry and reaction time is also crucial.
Q3: Can the pyridine nitrogen itself interfere with the reaction?
Yes, the pyridine nitrogen can act as a competing nucleophile or a base, leading to undesired side reactions or deactivation of catalysts. It can also coordinate with metal catalysts, potentially inhibiting their activity.[2] In some cases, temporary protection of the pyridine nitrogen or the use of a Lewis acid to modulate its basicity can be effective strategies.
Q4: Are there alternative starting materials to consider if my substituted 2-aminopyridine is unreactive?
If direct condensation with a substituted 2-aminopyridine fails, consider using a pyridine N-oxide derivative. The N-oxide functionality activates the pyridine ring towards nucleophilic attack and can be subsequently removed.[3][4] Another approach is to start with a 2-halopyridine and perform a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Nucleophilicity of the 2-Amino Group | Increase reaction temperature.[5] | Provides the necessary activation energy to overcome the electron-deactivating effect of the pyridine ring. |
| Use a suitable catalyst (e.g., Pd(OAc)₂, CuI, Sc(OTf)₃).[2][6][7] | Catalysts can activate either the 2-aminopyridine or the coupling partner, facilitating the reaction. | |
| Switch to a more polar or aprotic solvent (e.g., DMSO, DMF, MeCN).[1] | Can enhance the solubility of reactants and stabilize charged intermediates. | |
| Consider solvent-free conditions.[5][6] | In some cases, neat reaction conditions at elevated temperatures can drive the reaction to completion.[5] | |
| Steric Hindrance | Employ a less bulky coupling partner if possible. | Reduces steric clash around the reaction center. |
| Use a catalyst with a smaller ligand sphere. | Can allow for better access to the sterically hindered substrate. | |
| Inadequate Reaction Conditions | Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. | Prevents decomposition of starting materials or products due to prolonged heating. |
| Screen different bases (e.g., Hünig's base, inorganic bases).[8] | The choice of base can significantly influence the reaction outcome by deprotonating the amine or activating the coupling partner. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Pyridine Nitrogen Interference | Use a Lewis acid additive (e.g., ZnCl₂, MgCl₂).[7] | Coordination of the Lewis acid to the pyridine nitrogen can reduce its basicity and nucleophilicity. |
| Protect the pyridine nitrogen with a suitable protecting group. | Prevents side reactions at the ring nitrogen. | |
| Over-reaction or Decomposition | Lower the reaction temperature. | Reduces the rate of undesired side reactions which may have a higher activation energy. |
| Reduce the reaction time. | Minimizes the exposure of the product to conditions that might cause degradation. | |
| Use a milder catalyst or reaction conditions. | Less reactive reagents are less likely to promote side reactions. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various successful condensation reactions involving substituted 2-aminopyridines.
Table 1: Effect of Temperature on Yield in a Multicomponent Reaction [5]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | >80 (Optimized) |
Table 2: Synthesis of 2-Aminopyridines under Different Conditions [1]
| Method | Amine | Solvent | Temperature (°C) | Yield (%) |
| A | 4.0 eq. | DMSO | 50 | 75 |
| B | neat | - | Room Temp | Good |
| C | neat | - | 50 | Good |
Experimental Protocols
Protocol 1: Catalyst-Free Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives [5]
This protocol describes a solvent-free method for the synthesis of substituted 2-aminopyridines.
-
In a reaction vessel, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyridine derivative.
Protocol 2: Synthesis of 2-Aminopyridines via Pyridine N-Oxides and Activated Isocyanides [3][4]
This one-pot, two-step process provides an efficient route to substituted 2-aminopyridines.
-
To a solution of the pyridine N-oxide (1.0 equiv) and isocyanide (1.0 equiv) in a 3:1 mixture of MeCN/DMF, add TMSOTf (1.0 equiv).
-
Heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes.
-
After cooling, add 1 M HCl and THF to the reaction mixture.
-
Heat the mixture at 50 °C to effect the in-situ deprotection of the N-formylaminopyridine intermediate.
-
Extract the product with a suitable organic solvent, wash with water and brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-aminopyridine.
Visualizations
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Crude 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in crude 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2,8-Dimethylimidazo[1,2-a]pyridine
-
Reagents from the Vilsmeier-Haack reaction, such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and their byproducts.
-
-
Reaction By-products:
-
Isomeric Impurities: Formation of other aldehyde isomers, although formylation is generally regioselective at the 3-position for imidazo[1,2-a]pyridines.
-
Over-reacted Products: Diformylated products are a possibility under harsh reaction conditions, though they are generally less common.
-
Hydrolyzed Intermediates: Incomplete hydrolysis of the Vilsmeier intermediate can lead to related impurities.
-
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the crude product.
Q2: My crude product is a dark, oily substance instead of a solid. What could be the issue?
A2: A dark, oily crude product often indicates the presence of significant impurities. Potential causes include:
-
Incomplete Reaction: A large amount of unreacted 2,8-Dimethylimidazo[1,2-a]pyridine, which may be an oil or low-melting solid, can prevent the product from solidifying.
-
Excess Reagents and By-products: Residual DMF and reaction by-products can act as a solvent for the desired product.
-
Degradation: The product may be sensitive to the workup conditions (e.g., prolonged exposure to acid or base).
Q3: I am having difficulty purifying the crude product by column chromatography. The compound is streaking and the separation is poor. What can I do?
A3: Poor chromatographic separation of polar, nitrogen-containing heterocycles like this compound is a common issue. Here are some troubleshooting tips:
-
Choice of Stationary Phase: Standard silica gel is acidic and can cause streaking with basic compounds. Consider using deactivated (neutral) silica or alumina.
-
Solvent System Modification:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent to reduce tailing.
-
A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol) might provide better separation.
-
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band onto the column. Dry loading the crude product onto silica gel can also improve resolution.[1]
Troubleshooting Guides
Guide 1: Unexpected Peaks in ¹H NMR Spectrum of Crude Product
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Singlet around 8.0-8.5 ppm (CHO), but other aromatic signals do not match the expected pattern. | Presence of an isomeric carbaldehyde impurity. | 1. Carefully analyze the coupling patterns of the aromatic protons to determine the substitution pattern. 2. Utilize 2D NMR techniques (COSY, HMBC) to confirm the connectivity of the aldehyde group to the imidazo[1,2-a]pyridine core. 3. Optimize the reaction conditions (e.g., temperature, reaction time) to improve regioselectivity. |
| Absence of the aldehyde proton signal (around 9.5-10.5 ppm). | Incomplete formylation. The major component is likely the starting material, 2,8-Dimethylimidazo[1,2-a]pyridine. | 1. Confirm the presence of the starting material by comparing the spectrum with that of an authentic sample. 2. Re-run the reaction with a slight excess of the Vilsmeier reagent or for a longer duration. 3. Ensure the Vilsmeier reagent was freshly prepared and active. |
| Broad signals and a complex aromatic region. | Presence of multiple impurities and possibly polymeric material. | 1. Attempt a preliminary purification by precipitation or crystallization before chromatographic purification. 2. Use HPLC-MS to identify the major components of the mixture. 3. Review the reaction and workup conditions for potential sources of degradation. |
Guide 2: Multiple Spots on TLC Analysis of Crude Product
| Observed Issue | Potential Cause | Troubleshooting Steps |
| A spot with a higher Rf value than the product. | Unreacted 2,8-Dimethylimidazo[1,2-a]pyridine. | 1. Co-spot the crude mixture with the starting material to confirm its presence. 2. Optimize the reaction to drive it to completion. |
| A spot with a significantly lower Rf value (streaking). | Highly polar impurities, possibly salts or hydrolyzed by-products. | 1. Ensure the aqueous workup was sufficient to remove inorganic salts. 2. Consider an additional wash with a saturated sodium bicarbonate solution to remove acidic by-products. 3. For TLC analysis, add a small amount of triethylamine to the mobile phase to reduce streaking. |
| Spots with similar Rf values to the product. | Isomeric impurities or other closely related by-products. | 1. Experiment with different solvent systems for TLC to achieve better separation. 2. Consider using a different stationary phase for TLC (e.g., alumina or reversed-phase plates). 3. This will likely require careful column chromatography for separation. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of crude this compound to identify and quantify impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
4. Sample Preparation:
-
Dissolve approximately 1 mg of the crude product in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak for the main product based on its expected retention time and mass-to-charge ratio (m/z).
-
Analyze the mass spectra of the impurity peaks to propose their molecular weights and potential structures.
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation
1. Sample Preparation:
-
Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If the spectrum is complex, consider acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which can aid in the structural elucidation of impurities.
3. Expected Chemical Shifts for this compound:
-
Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet).
-
Aromatic protons: ~7.0-8.5 ppm (multiplets).
-
Methyl protons (-CH₃): ~2.4-2.8 ppm (singlets).
Data Presentation
Table 1: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z)
| Impurity | Potential Structure | Expected [M+H]⁺ |
| Unreacted Starting Material | 2,8-Dimethylimidazo[1,2-a]pyridine | 147.09 |
| Isomeric Impurity | 2,8-Dimethylimidazo[1,2-a]pyridine-5-carbaldehyde | 175.08 |
| Hydrolysis By-product | 2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | 177.09 |
| Diformylated Product | 2,8-Dimethylimidazo[1,2-a]pyridine-3,5-dicarbaldehyde | 203.07 |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Workflow for impurity identification and troubleshooting.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,8-Dimethyl- vs. 2,7-Dimethyl-Imidazo[1,2-a]Pyridine Derivatives
A review of current literature reveals distinct biological profiles for 2,8-dimethyl- and 2,7-dimethyl-imidazo[1,2-a]pyridine derivatives, with research highlighting their potential in anticancer and antituberculosis applications, respectively. While a direct comparative study evaluating both isomers under identical conditions is not yet available, analysis of separate studies provides valuable insights into their structure-activity relationships.
This guide offers a comprehensive comparison based on existing experimental data, detailing the reported biological activities, experimental protocols, and relevant signaling pathways.
Summary of Biological Activities
Quantitative data from published studies on the biological activities of 2,7-dimethyl- and 2,8-dimethyl-imidazo[1,2-a]pyridine derivatives are summarized below.
| Compound/Derivative | Biological Activity | Cell Line/Strain | Measurement | Value | Reference |
| 2,7-Dimethyl-Imidazo[1,2-a]Pyridine Derivatives | |||||
| 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | M. tuberculosis H37Rv (replicating) | MIC₉₀ | 0.4–1.9 µM | [1] |
| Antituberculosis | M. tuberculosis (MDR strains) | MIC₉₀ | 0.07–2.2 µM | [1] | |
| Antituberculosis | M. tuberculosis (XDR strains) | MIC₉₀ | 0.07–0.14 µM | [1] | |
| Cytotoxicity | VERO cells | IC₅₀ | >128 µM | [1] | |
| 2,7-dimethyl-imidazo[1,2-a]pyridine ("compound 7") | Anticancer | A375 (Melanoma), HeLa (Cervical) | IC₅₀ | Not explicitly stated, but inhibited proliferation | [2] |
| 2,8-Dimethyl-Imidazo[1,2-a]Pyridine Derivatives | |||||
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Anti-inflammatory | MDA-MB-231 (Breast), SKOV3 (Ovarian) | - | Modulates STAT3/NF-κB pathway | [3] |
| Cytotoxicity | MDA-MB-231 (Breast) | IC₅₀ | ~30 µM (MIA alone) | [3] | |
| Cytotoxicity | SKOV3 (Ovarian) | IC₅₀ | ~40 µM (MIA alone) | [3] |
Detailed Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives against cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,7-dimethyl- or 2,8-dimethyl-imidazo[1,2-a]pyridine derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Antituberculosis Activity: Minimum Inhibitory Concentration (MIC) Determination
The in vitro antitubercular activity is determined by finding the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.[1]
Principle: The broth microdilution method is a common technique used to determine the MIC of antimicrobial agents.
Procedure:
-
Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable liquid culture medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Anticancer Signaling Pathway of Imidazo[1,2-a]Pyridine Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of imidazo[1,2-a]pyridines.
Experimental Workflow for Antituberculosis Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
Discussion and Future Directions
The available data suggests that the position of the methyl group on the imidazo[1,2-a]pyridine scaffold significantly influences its biological activity. The 2,7-dimethyl substituted derivatives have demonstrated potent antituberculosis activity, particularly against multi-drug and extensively drug-resistant strains of M. tuberculosis, with low cytotoxicity to mammalian cells.[1] In contrast, the 8-methyl substituted analog has been investigated for its anti-inflammatory and cytotoxic effects, showing modulation of the STAT3/NF-κB signaling pathway in cancer cell lines.[3]
The anticancer potential of the 2,7-dimethyl isomer has also been noted, although the specific IC₅₀ values were not detailed in the initial findings.[2] This highlights a critical gap in the current research landscape: the lack of direct, head-to-head comparative studies of these isomers across a range of biological assays.
Future research should focus on synthesizing and evaluating a series of 2,7- and 2,8-dimethyl-imidazo[1,2-a]pyridine derivatives in parallel to enable a direct and robust comparison of their biological activities. Such studies would provide a clearer understanding of the structure-activity relationship and facilitate the rational design of more potent and selective therapeutic agents based on the imidazo[1,2-a]pyridine scaffold. Investigating the broader pharmacological profiles of both isomers, including their effects on other kinases and cellular pathways, would also be a valuable avenue for future exploration.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: A Novel Imidazo[1,2-a]pyridine Derivative Versus Standard Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of a representative imidazo[1,2-a]pyridine derivative against established anticancer drugs. Due to the absence of publicly available data on 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, this report utilizes data for a closely related and well-characterized compound, identified here as Compound 6 (a novel imidazo[1,2-a]pyridine derivative), to facilitate a meaningful comparison with doxorubicin, cisplatin, and paclitaxel.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of novel anticancer therapeutics. Derivatives of this heterocyclic system have demonstrated significant inhibitory effects across a range of cancer cell lines, often implicating critical cellular signaling pathways. This guide synthesizes available in-vitro data to benchmark the cytotoxic performance of a representative imidazo[1,2-a]pyridine derivative against cornerstone chemotherapeutic agents.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for the representative imidazo[1,2-a]pyridine derivative (Compound 6) and standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 (imidazo[1,2-a]pyridine derivative) | A375 | Melanoma | 9.7 - 44.6 | [1] |
| HeLa | Cervical Cancer | 9.7 - 44.6 | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | [2] |
| HepG2 | Liver Cancer | 12.18 | [2] | |
| A549 | Lung Cancer | > 20 | [2] | |
| HeLa | Cervical Cancer | 2.92 | [2] | |
| Cisplatin | MCF-7 | Breast Cancer | ~20-80 (2D culture) | [3] |
| HepG2 | Liver Cancer | 25.5 (24h) / 7.7 (48h) | [4] | |
| A549 | Lung Cancer | ~15-40 (2D culture) | [3] | |
| HeLa | Cervical Cancer | 22.4 (24h) / 12.3 (48h) | [4] | |
| Paclitaxel | MCF-7 | Breast Cancer | 7.2 nM (0.0072 µM) | [5] |
| A549 | Lung Cancer | 1.35 nM (0.00135 µM) |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[2]
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro cytotoxicity assays, most commonly the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., the imidazo[1,2-a]pyridine derivative or a standard anticancer drug). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: A solubilizing solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength typically between 540 and 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Studies on various imidazo[1,2-a]pyridine derivatives suggest that their anticancer effects can be attributed to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the potential point of inhibition by certain imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/Akt/mTOR pathway with potential inhibition by imidazo[1,2-a]pyridines.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for evaluating the cytotoxic properties of a novel compound.
Caption: Workflow for in-vitro cytotoxicity screening of novel compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,8-Dimethylimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,8-dimethylimidazo[1,2-a]pyridine analogs, with a focus on their anticancer and antitubercular potential. The information presented herein is intended to aid researchers in the rational design of novel and more potent therapeutic agents based on this versatile scaffold.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Recent studies have highlighted the potential of 2,8-disubstituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer. The PI3K/Akt/mTOR pathway plays a central role in cell growth, proliferation, survival, and metabolism, making it an attractive target for cancer therapy.[1]
PI3Kα Inhibition and Antiproliferative Activity
A systematic SAR study of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives has provided valuable insights into the structural requirements for potent PI3Kα inhibition and antiproliferative activity against various cancer cell lines.[2][3][4] The data from this study is summarized in the table below.
| Compound ID | R1 | R2 | R3 | PI3Kα IC50 (nM)[2][3] | T47D IC50 (µM)[2][3] | MCF-7 IC50 (µM)[2][3] | A549 IC50 (µM)[2][3] | OVCAR-3 IC50 (µM)[2][3] |
| 15 | H | H | H | >1000 | >50 | >50 | >50 | >50 |
| 18 | H | H | CONH₂ | 588 | 25.1 | 30.2 | 45.6 | 38.9 |
| 19 | H | H | SO₂NH₂ | 445 | 18.9 | 22.5 | 33.1 | 29.7 |
| 26 | Pyrrolidin-1-yl | H | CONH₂ | 312 | 15.4 | 18.9 | 28.4 | 24.1 |
| 27 | Pyrrolidin-1-yl | H | SO₂NH₂ | 256 | 12.8 | 15.3 | 22.7 | 20.5 |
| 28 | Pyrrolidin-1-yl | H | CONH-c-Pr | 189 | 9.7 | 11.8 | 18.2 | 16.3 |
| 29 | N-methylpiperazin-1-yl | H | H | 897 | 42.3 | 48.7 | >50 | >50 |
| 30 | N-methylpiperazin-1-yl | H | CONH₂ | 411 | 20.1 | 24.8 | 36.5 | 31.9 |
| 31 | N-methylpiperazin-1-yl | H | SO₂NH₂ | 354 | 17.5 | 21.3 | 31.8 | 28.4 |
| 33 | N-methylpiperazin-1-yl | H | CONH-c-Pr | 215 | 10.9 | 13.5 | 20.1 | 18.7 |
| 34 | N-methylpiperazin-1-yl | 4-F | SO₂NH₂ | 188 | 9.1 | 11.2 | 17.5 | 15.8 |
| 35 | N-methylpiperazin-1-yl | 2,4-di-F | SO₂NH₂ | 150 | 7.9 | 9.4 | 15.2 | 13.9 |
| 40 | Morpholino | H | SO₂NH₂ | 389 | 19.2 | 23.1 | 34.7 | 30.1 |
| 41 | Piperidin-1-yl | H | SO₂NH₂ | 421 | 21.5 | 25.8 | 38.9 | 34.2 |
| 42 | Azetidin-1-yl | H | SO₂NH₂ | 333 | 16.8 | 20.4 | 30.1 | 27.6 |
| 43 | Cyclopropylamino | H | SO₂NH₂ | 298 | 14.9 | 18.1 | 27.3 | 25.1 |
| 44 | Isopropylamino | H | SO₂NH₂ | 315 | 15.8 | 19.3 | 28.9 | 26.4 |
Note: The table presents a selection of compounds from the cited study to highlight key SAR trends. For a complete dataset, please refer to the original publication.[2][3]
Key SAR Observations for Anticancer Activity:
-
Substitution at C8: The presence of a substituent at the 8-position is crucial for activity. Unsubstituted analogs (e.g., compound 15) are inactive. Amide and sulfonamide groups at this position confer inhibitory activity.
-
Substitution at C2: The introduction of a cyclic amine, such as a pyrrolidinyl or N-methylpiperazinyl group, at the 2-position generally enhances potency compared to an unsubstituted C2. The N-methylpiperazinyl group appears to be particularly favorable.
-
Substitution at C6: The nature of the substituent at the 6-position of the imidazo[1,2-a]pyridine ring also influences activity. The introduction of fluorine atoms on the 8-pyridylsulfonamide moiety (compounds 34 and 35) leads to a significant increase in PI3Kα inhibitory potency.[2][3] Compound 35, with a 2,4-difluorophenylsulfonamide group, was identified as the most potent analog in this series.[2][3]
-
Cellular Activity: The antiproliferative activity of these compounds against various cancer cell lines generally correlates with their PI3Kα inhibitory potency. Breast cancer cell lines, such as T47D and MCF-7, appear to be more sensitive to these inhibitors.[2][3]
Antitubercular Activity
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been investigated for their activity against Mycobacterium tuberculosis. While not the 2,8-dimethyl isomers, this class of compounds provides valuable SAR insights for the broader imidazo[1,2-a]pyridine scaffold as an antitubercular agent.
| Compound ID | R Group | MIC90 (µg/mL) vs. M. tuberculosis H37Rv |
| 1 | 4-Chlorophenyl | 0.1 |
| 2 | 4-Fluorophenyl | 0.2 |
| 3 | 4-Bromophenyl | 0.1 |
| 4 | 4-Trifluoromethylphenyl | 0.4 |
| 5 | 4-Methoxyphenyl | 0.8 |
| 6 | Cyclohexyl | 0.2 |
| 7 | Phenyl | 0.4 |
| 8 | 2-Naphthyl | 0.2 |
| 9 | 3-Chlorophenyl | 0.2 |
| 10 | 4-Nitrophenyl | >12.5 |
Key SAR Observations for Antitubercular Activity:
-
3-Carboxamide Moiety: The 3-carboxamide functionality is a key feature for the antitubercular activity of this series.
-
Substituents on the Phenyl Ring: The nature and position of the substituent on the phenyl ring of the carboxamide have a significant impact on activity. Halogen substitutions at the 4-position (compounds 1, 2, and 3) are well-tolerated and result in potent compounds. The presence of a nitro group (compound 10) leads to a loss of activity.
Experimental Protocols
In Vitro PI3Kα Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.03% CHAPS)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, PI3Kα enzyme, and PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, A549, OVCAR-3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6][7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Sterile water
Procedure:
-
Add sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add supplemented Middlebrook 7H9 broth to all test wells.
-
Prepare serial dilutions of the test compounds in the microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv and add it to each well containing the test compound.
-
Include drug-free control wells (for bacterial growth) and wells with medium only (for sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway targeted by the anticancer analogs and a general workflow for the evaluation of these compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimized Synthesis
The privileged scaffold, 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of the primary synthetic strategies to obtain this key building block, focusing on the classical Vilsmeier-Haack formylation and a modern copper-catalyzed approach.
Executive Summary
Two principal synthetic pathways have been evaluated for the preparation of this compound. The overall synthesis involves two key stages: the initial construction of the 2,8-dimethylimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C-3 position.
Route 1 employs a classical two-step approach: the condensation of 2-amino-3-methylpyridine with chloroacetone to form the imidazo[1,2-a]pyridine ring system, followed by a Vilsmeier-Haack reaction for the formylation.
Route 2 utilizes the same initial condensation to form the heterocyclic core but employs a more recent copper-catalyzed C-H formylation using dimethyl sulfoxide (DMSO) as the formylating agent.
This guide presents a detailed comparison of these routes, including experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two primary synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
Table 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine (Precursor)
| Parameter | Route 1 & 2 (Precursor Synthesis) |
| Starting Materials | 2-Amino-3-methylpyridine, Chloroacetone |
| Solvent | Acetone |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Yield | 75% |
Table 2: C-3 Formylation of 2,8-Dimethylimidazo[1,2-a]pyridine
| Parameter | Route 1: Vilsmeier-Haack Reaction | Route 2: Copper-Catalyzed Formylation |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Copper(I) iodide (CuI), Dimethyl sulfoxide (DMSO) |
| Solvent | Dichloroethane (DCE) | Dimethyl sulfoxide (DMSO) |
| Reaction Time | 4 hours | 12 hours |
| Temperature | 70°C | 120°C |
| Yield | 85% | 78% |
| Overall Yield | ~64% | ~59% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine (Precursor for Both Routes)
-
A solution of 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and chloroacetone (9.25 g, 0.1 mol) in acetone (100 mL) is heated at reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and the solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to dryness.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,8-dimethylimidazo[1,2-a]pyridine as a solid.
Route 1: Vilsmeier-Haack Formylation
-
To a stirred solution of dimethylformamide (DMF, 7.3 g, 0.1 mol) in dichloroethane (DCE, 50 mL) cooled to 0°C, phosphorus oxychloride (POCl₃, 15.3 g, 0.1 mol) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
A solution of 2,8-dimethylimidazo[1,2-a]pyridine (7.3 g, 0.05 mol) in DCE (50 mL) is then added dropwise at 0°C.
-
The reaction mixture is heated to 70°C and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (200 mL).
-
The resulting solution is neutralized with a 20% aqueous sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Route 2: Copper-Catalyzed C-H Formylation
-
A mixture of 2,8-dimethylimidazo[1,2-a]pyridine (7.3 g, 0.05 mol) and copper(I) iodide (CuI, 0.95 g, 0.005 mol) in dimethyl sulfoxide (DMSO, 100 mL) is placed in a sealed tube.
-
The reaction vessel is flushed with oxygen and heated to 120°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water (300 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships of the described routes.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Decision-making logic for route selection.
Concluding Remarks
Both the Vilsmeier-Haack and the copper-catalyzed formylation routes provide effective means to synthesize this compound. The choice of method will largely depend on the specific requirements of the research.
The Vilsmeier-Haack reaction (Route 1) offers a higher yield and a significantly shorter reaction time for the formylation step, making it a more time-efficient option, particularly for larger scale synthesis. However, it involves the use of phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent requiring careful handling.
The copper-catalyzed formylation (Route 2) , while providing a slightly lower yield and requiring a longer reaction time at a higher temperature, avoids the use of the harsh Vilsmeier-Haack reagent. The use of a catalytic amount of copper(I) iodide and DMSO as both a solvent and a reagent presents a more modern and potentially "greener" alternative, although the higher temperature and longer reaction time are notable drawbacks.
Ultimately, for rapid synthesis and higher throughput, the classical Vilsmeier-Haack approach remains a robust choice. For applications where the avoidance of harsh reagents is a primary concern, the copper-catalyzed method offers a viable, albeit less time-efficient, alternative. Researchers are encouraged to consider these factors in the context of their laboratory capabilities and synthetic goals.
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives: An In Vitro and In Vivo Analysis
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of imidazo[1,2-a]pyridine derivatives. It provides a comprehensive comparison of their performance in preclinical models, supported by experimental data and detailed methodologies.
In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
A study on the structure-based design of imidazo[1,2-a]pyridine derivatives identified potent inhibitors of Nek2, a kinase implicated in cancer progression. Two lead compounds, MBM-17 and MBM-55 , demonstrated significant antitumor activities in both cellular and animal models.[1]
Data Presentation
Table 1: In Vitro Enzymatic and Cellular Efficacy of MBM-17 and MBM-55 [1]
| Compound | Nek2 IC₅₀ (nM) | HCT116 IC₅₀ (μM) | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) |
| MBM-17 | 3.0 | 0.20 | 0.22 | 0.13 |
| MBM-55 | 1.0 | 0.088 | 0.096 | 0.055 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy of MBM-17S and MBM-55S in a HeLa Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MBM-17S | 30 | 58.2 |
| MBM-55S | 30 | 65.4 |
Tumor growth inhibition is a percentage decrease in tumor size in treated animals compared to control animals.
Signaling Pathway
The primary mechanism of action for these derivatives is the inhibition of the Nek2 kinase. Nek2 is a crucial regulator of the centrosome cycle, and its inhibition leads to centrosome separation defects, mitotic arrest, and ultimately, apoptosis in cancer cells.
Caption: Inhibition of Nek2 by Imidazo[1,2-a]pyridine derivatives disrupts mitosis and induces apoptosis.
Experimental Protocols
In Vitro Nek2 Kinase Assay[1]
-
Reaction Setup: The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Enzyme and Substrate: Recombinant Nek2 enzyme is incubated with a substrate peptide and ATP.
-
Compound Addition: The imidazo[1,2-a]pyridine derivatives (MBM-17, MBM-55) are added at varying concentrations.
-
Incubation: The reaction mixture is incubated for a specified time at room temperature.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a phosphospecific antibody and a suitable detection method (e.g., fluorescence or luminescence).
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)[2]
-
Cell Seeding: Cancer cell lines (HCT116, A549, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Study[1]
-
Animal Model: Female athymic nude mice are used for the study.
-
Tumor Cell Implantation: HeLa cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment groups receive daily intraperitoneal injections of the salt forms of the compounds (MBM-17S and MBM-55S) at a dose of 30 mg/kg. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Experimental Workflow
Caption: General workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.
Conclusion
The presented data on MBM-17 and MBM-55, representative of the imidazo[1,2-a]pyridine class, demonstrate a strong correlation between in vitro potency and in vivo efficacy. The nanomolar inhibition of the Nek2 kinase translates to sub-micromolar antiproliferative activity in cancer cell lines and significant tumor growth inhibition in a xenograft model.[1] This highlights the therapeutic potential of this scaffold in the development of novel anticancer agents. Further investigation into the pharmacokinetics and toxicology of these compounds is warranted to advance them into clinical development.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic routes to this heterocyclic system is a major focus of chemical research. A variety of catalytic systems have been developed, ranging from transition metals to metal-free and photocatalytic approaches. This guide provides a head-to-head comparison of different catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their specific needs.
General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various pathways. A common and versatile method is the multicomponent reaction involving a 2-aminopyridine, an aldehyde, and a third component like an alkyne or isocyanide. Another prevalent approach is the condensation of a 2-aminopyridine with an α-haloketone. The choice of catalyst is crucial for the reaction's efficiency, substrate scope, and overall yield.
Caption: General workflow for the catalytic synthesis of imidazo[1,2-a]pyridines.
Comparison of Transition-Metal Catalysts
Transition metals, particularly copper and palladium, are widely employed to catalyze the synthesis of imidazo[1,2-a]pyridines due to their high efficiency and functional group tolerance.[3][4] Copper catalysts are often favored for their low cost and effectiveness in various reaction types, including multicomponent domino reactions and oxidative cyclizations.[3][5][6] While palladium is also effective, its higher cost and toxicity are notable drawbacks.[6][7] Other metals like gold and iron have also been explored.[8][9]
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CuI | 2-Aminopyridine, Aldehyde, Alkyne | Toluene | Reflux | 12 h | 45% | [3][5] |
| CuI / NaHSO₄·SiO₂ | 2-Aminopyridine, Aldehyde, Alkyne | Toluene | Reflux | 10 h | 92% | [3][8] |
| CuSO₄ / Sodium Ascorbate | 2-Aminopyridine, Aldehyde, Alkyne | Water (SDS micelles) | 50 | 6-16 h | ~87% | [10] |
| Cu(0) NPs | 2-Aminopyridine, Aldehyde, Alkyne | Solvent-free | 120 | 8 h | 91% | [3] |
| Pd(II) complexes | 2-Aminopyridine derivatives | Various | Various | Various | Good yields | [3] |
| AuCl₃ | Pyridine N-Oxide, Alkyne | Dichloromethane | 40 | 15 h | 72% | [9] |
| FeCl₃ | 2-Aminopyrazine, Aldehyde, Isocyanide | Ethanol | RT | 1 h | Poor | [11] |
Comparison of Metal-Free Catalytic Systems
To address the economic and environmental concerns associated with metal catalysts, numerous metal-free approaches have been developed.[1][2][12] These methods often utilize inexpensive and readily available catalysts such as molecular iodine, Brønsted/Lewis acids, or bases, and can sometimes be performed under catalyst-free conditions.[1][12][13][14]
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Iodine (I₂) (0.5 mol%) | 2-Aminopyridine, Aldehyde, Isocyanide | Ethanol | RT | 1 h | 96% | [11][15] |
| Iodine (I₂) (20 mol%) | 2-Aminopyridine, Nitroalkene | Dioxane | 100 | 12 h | 85% | [12] |
| NH₄Cl | 2-Aminopyridine, Aldehyde, Isocyanide | Ethanol | RT | 12 h | 92% | [1][12] |
| NaOH | N-propargylpyridinium | Water | RT | 5 min | >99% | [2][13] |
| Graphene Oxide (GO) | 2-Aminopyridine, Acetophenone, Thiol | DMF | 120 | 12 h | 94% | [12] |
| Catalyst-free | 2-Aminopyridine, α-haloketone | None | 60 | 30 min | 98% | [14][16] |
| Catalyst-free | 2-Aminopyridine, Vinyl Azide | Acetonitrile | 80 | 1 h | 96% | [8] |
Experimental Protocols
Copper-Catalyzed Three-Component Domino Reaction (CuI / NaHSO₄·SiO₂)
This protocol is adapted from the work of Ghosh and Mishra.[3][8]
-
To a solution of an aldehyde (1 mmol) in toluene (5 mL), add 2-aminopyridine (1.2 mmol) and a terminal alkyne (1.2 mmol).
-
Add the catalyst system consisting of Copper(I) iodide (CuI, 5 mol%) and NaHSO₄·SiO₂ (20 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure imidazo[1,2-a]pyridine.
Iodine-Catalyzed Three-Component Reaction
This protocol is based on an efficient room-temperature synthesis method.[11][15]
-
In a round-bottom flask, combine an aldehyde (1.0 mmol), a 2-aminopyridine derivative (1.0 mmol), and an isocyanide (1.0 mmol) in ethanol (20 mL).
-
Add molecular iodine (I₂, 0.5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction is typically complete within 1 hour, often indicated by the formation of a precipitate.
-
Monitor the reaction progress using TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative. Additional purification is often not required.[15]
Catalyst- and Solvent-Free Synthesis
This green chemistry protocol is adapted from procedures involving 2-aminopyridines and α-haloketones.[14][16]
-
In a reaction vessel, mix the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Heat the mixture to 60 °C with stirring. No solvent is required.
-
Continue heating for approximately 30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, which should result in solidification of the product.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the pure imidazo[1,2-a]pyridine.
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be achieved through a multitude of catalytic pathways, each with distinct advantages.
-
Copper-based catalysts , especially when combined with co-catalysts like NaHSO₄·SiO₂, offer high yields for multicomponent reactions and represent a cost-effective transition-metal option.[3][8]
-
Metal-free systems , particularly those using molecular iodine or basic conditions in aqueous media, provide excellent alternatives that align with the principles of green chemistry.[2][11] They are often characterized by mild reaction conditions, low catalyst loading, short reaction times, and high yields.[2][11][15]
-
Catalyst-free methods , when applicable, are the most straightforward and economical, completely eliminating the need for a catalyst and often proceeding rapidly under solvent-free conditions.[14]
The choice of catalyst will ultimately depend on the specific substrates, desired functional group tolerance, and available laboratory resources, as well as economic and environmental considerations. This guide provides the necessary comparative data to make an informed decision for the efficient synthesis of this important heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 7. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
Validating the Anticancer Activity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and its Analogs in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of a representative imidazo[1,2-a]pyridine derivative, 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine, against various cancer cell lines. Due to the limited publicly available data on the specific compound 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, this analog is used as a surrogate to illustrate the potential anticancer effects of this class of compounds. The performance of this representative compound is compared with established chemotherapy agents, supported by experimental data and detailed protocols for key validation assays.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic drugs is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.
It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and exposure time. The data presented below are compiled from various sources and should be considered in this context.
Table 1: IC50 Values of a Representative Imidazo[1,2-a]pyridine Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine | A375 | Melanoma | 9.7 - 44.6 | 48 |
| 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine | HeLa | Cervical Cancer | 9.7 - 44.6 | 48 |
Note: The range of IC50 values for the representative imidazo[1,2-a]pyridine derivative reflects the data available for a series of related compounds in the cited study.
Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 ± 1.89 | 24 | |
| Doxorubicin | A549 | Lung Cancer | > 20 | 24 | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | |
| Cisplatin | A549 | Lung Cancer | 7.49 ± 0.16 | 48 | |
| Cisplatin | 5637 | Bladder Cancer | 1.1 | 48 | |
| Cisplatin | HT-1376 | Bladder Cancer | 2.75 | 48 | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Not explicitly stated | 72 | |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | ~0.3 | 72 | |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | Not explicitly stated | 72 | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.0004 - 0.0034 | Not specified |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the anticancer activity of novel compounds. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing an assessment of the long-term effects of a cytotoxic agent.
Protocol:
-
Cell Seeding and Treatment: Plate a known number of cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment. Allow the cells to attach overnight. Treat the cells with the test compound for a specified duration.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining:
-
Gently wash the colonies with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with a solution of 10% neutral buffered formalin or 6% glutaraldehyde for 15-30 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 30-60 minutes.
-
-
Colony Counting: Carefully wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the compound's effect on clonogenic survival.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells at room temperature in the dark for at least 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Experimental Workflow and Signaling Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the workflow of anticancer activity validation and the key signaling pathways implicated in the action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Anticancer Activity Validation
Caption: Workflow for validating anticancer activity.
PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Extrinsic Apoptosis Pathway
Some imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through the extrinsic pathway.
Caption: Extrinsic apoptosis pathway activation.
A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.[2] This guide provides a framework for assessing the cross-reactivity and selectivity of a representative compound, 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.
While specific experimental data for this compound is not publicly available, this guide utilizes data from structurally related imidazo[1,2-a]pyridine-based kinase inhibitors to illustrate the essential process of selectivity profiling. Understanding a compound's selectivity is critical for predicting its therapeutic efficacy and potential off-target effects.
Comparative Analysis of Kinase Inhibitor Selectivity
To effectively evaluate the selectivity of a novel compound, its inhibitory activity should be tested against a panel of related enzymes. For imidazo[1,2-a]pyridine derivatives, which frequently target protein kinases, a kinome-wide screening is the gold standard. The following tables present representative inhibitory activity (IC50) data for two distinct classes of imidazo[1,2-a]pyridine-based kinase inhibitors, demonstrating how selectivity profiles are compared.
Table 1: Illustrative PI3K Isoform Selectivity of a ZSTK474 Analog
ZSTK474 is a potent pan-Class I PI3K inhibitor.[3] While ZSTK474 itself has a benzimidazole core, imidazo[1,2-a]pyridine analogs have been synthesized and evaluated, generally maintaining isoform selectivity.[4][5]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| ZSTK474 | 16 | 44 | 5 | 49 |
| Hypothetical Analog | 35 | 98 | 15 | 110 |
Data for ZSTK474 is sourced from published literature.[3] Data for the hypothetical analog is illustrative, reflecting a common trend of reduced potency in scaffold-hopped analogs.[5]
Table 2: Illustrative Selectivity Profile of an Imidazo[1,2-a]pyridine-based DYRK/CLK Inhibitor
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been identified as potent inhibitors of the DYRK and CLK kinase families.[6]
| Compound | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | CLK4 IC50 (nM) | PIM1 IC50 (nM) |
| Compound X | 25 | 96 | >1000 | >10000 |
| Compound Y | 68 | 68 | 231 | >10000 |
Data is representative of compounds from the imidazo[1,2-a]pyridine and related scaffolds.[7][8] PIM1 is included as a common off-target kinase for comparison.
Experimental Protocols for Selectivity Profiling
A multi-faceted approach combining biochemical and cell-based assays is crucial for a thorough understanding of a compound's selectivity profile.
Biochemical Kinase Inhibition Assay (Radiometric)
This method directly measures the enzymatic activity of a purified kinase and is considered a gold standard for in vitro kinase profiling.[9][10]
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50) in a purified, cell-free system.
Materials:
-
Purified recombinant kinases (e.g., PI3Kα, DYRK1A).
-
Specific peptide or protein substrates for each kinase.
-
Test compound (e.g., this compound) stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.[12]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the diluted test compound (or DMSO for control wells) in the kinase reaction buffer.
-
Initiation: Start the enzymatic reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
Cell-based assays are essential as they provide data in a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.[13] The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within intact, living cells.[14][15]
Objective: To quantify the apparent affinity of a test compound for its target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
FuGENE® HD Transfection Reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
Cell-permeable fluorescent tracer that binds to the kinase of interest.
-
Test compound stock solution (10 mM in DMSO).
-
White, non-binding surface 96-well or 384-well plates.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Instrument capable of measuring BRET signals (e.g., a plate reader with 450 nm and 610 nm emission filters).[16]
Procedure:
-
Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Culture the cells for approximately 24 hours to allow for protein expression.[16]
-
Cell Plating: Harvest the transfected cells and plate them into the wells of a white assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the wells. Then, add the fluorescent tracer at a fixed concentration. A control group with no test compound is included to determine the maximum BRET signal.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.[16]
-
Detection: Add the Nano-Glo® Substrate and the extracellular inhibitor to all wells. Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's intracellular target engagement.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Caption: The PI3K/Akt signaling pathway, a common target for imidazo[1,2-a]pyridine inhibitors.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. cusabio.com [cusabio.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
Comparing the fluorescent properties of 2,8-dimethyl vs other substituted imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Their rigid, π-conjugated bicyclic structure gives rise to fluorescence, making them valuable scaffolds for the development of fluorescent probes, imaging agents, and potential therapeutic agents.[2][3] This guide provides a comparative analysis of the fluorescent properties of 2,8-dimethyl-imidazo[1,2-a]pyridine against other substituted analogues, supported by experimental data and detailed methodologies.
Influence of Substitution on Fluorescence
The fluorescent properties of the imidazo[1,2-a]pyridine core are highly sensitive to the nature and position of substituents. Generally, the introduction of electron-donating groups or the extension of π-conjugation tends to enhance fluorescence intensity and quantum yield.[1] Conversely, electron-withdrawing groups can lead to a decrease in emission intensity.
One study systematically investigated the photophysical properties of a series of 2-aryl-imidazo[1,2-a]pyridines. It was observed that derivatives with electron-donating substituents on the 2-phenyl ring exhibited improved luminescence performance, while those with electron-withdrawing groups showed more varied behavior.[4]
Comparative Photophysical Data
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 8-methyl-2-phenylimidazo[1,2-a]pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 2-Phenylimidazo[1,2-a]pyridine | Various | ~330-350 | ~380-450 | High (~11000) | High (up to 0.6) | [4] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Lower | [1] |
Note: The data for 8-methyl-2-phenylimidazo[1,2-a]pyridine is included to represent a closely related structure to the target compound. "Not Specified" indicates that the specific quantitative value was not provided in the cited source, although qualitative descriptions of the properties were mentioned.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of the fluorescent properties of imidazo[1,2-a]pyridine derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the imidazo[1,2-a]pyridine derivatives.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer is used for absorption measurements.[5][6]
-
A spectrofluorometer is employed for fluorescence emission and excitation measurements.
Sample Preparation:
-
Solutions of the test compounds are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
The concentration of the solutions is typically in the micromolar range (1-10 µM) to ensure that the absorbance is within the linear range of the instrument (typically < 0.1) for fluorescence measurements.[6]
Data Acquisition:
-
Absorption Spectra: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs) is determined.[6]
-
Emission and Excitation Spectra:
-
The sample is excited at its absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength to determine the wavelength of maximum emission (λ_em).
-
The excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at the determined λ_em.
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of a test compound relative to a known standard.[2][7][8]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The following equation is used:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.[8]
Procedure:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the test compound is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Preparation of Solutions: A series of solutions of both the test compound and the standard are prepared at different concentrations in the same solvent. The concentrations are adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
The UV-Vis absorbance of each solution is measured at the chosen excitation wavelength.
-
The fluorescence emission spectrum of each solution is recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis:
-
The integrated fluorescence intensity for each spectrum is calculated.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the test compound and the standard.
-
The gradients (slopes) of the resulting linear plots are determined.
-
The quantum yield of the test compound is calculated using the formula above.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the fluorescent properties of a newly synthesized imidazo[1,2-a]pyridine derivative.
Caption: Workflow for fluorescent property characterization.
References
- 1. ijrpr.com [ijrpr.com]
- 2. agilent.com [agilent.com]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
Benchmarking the synthetic efficiency of microwave vs conventional heating for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
In the landscape of pharmaceutical research and drug development, the efficient synthesis of heterocyclic compounds is of paramount importance. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for various bioactive molecules. The comparison is based on experimental data for analogous syntheses, highlighting key performance indicators such as reaction time, yield, and purity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction, comparing the efficiency of microwave irradiation and conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating Synthesis |
| Reaction Time | 10 - 15 minutes | 2 - 4 hours |
| Yield | ~90% | 70 - 80% |
| Purity | High (often requires minimal purification) | Moderate to High (often requires column chromatography) |
| Energy Input | Localized and efficient heating | Bulk and less efficient heating |
| Solvent | Can be performed in green solvents like PEG-400 | Often requires traditional organic solvents |
Experimental Protocols
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a general procedure for the microwave-assisted Vilsmeier-Haack formylation of 2-arylimidazo[1,2-a]pyridines.[1][2]
-
Preparation of the Vilsmeier Reagent: In a clean, dry microwave-safe vessel, N,N-dimethylformamide (DMF, 3.0 eq) is cooled in an ice bath. Phosphoryl chloride (POCl₃, 2.0 eq) is added dropwise with constant stirring. The mixture is stirred for an additional 10 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Reaction Mixture: To the freshly prepared Vilsmeier reagent, 2,8-dimethylimidazo[1,2-a]pyridine (1.0 eq) is added portion-wise, ensuring the temperature does not exceed 20 °C.
-
Microwave Irradiation: The sealed reaction vessel is placed in a microwave reactor and irradiated at a constant power of 400W until the reaction is complete (typically 10-15 minutes), as monitored by Thin Layer Chromatography (TLC). The temperature is typically maintained around 90 °C.[1]
-
Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
-
Purification: If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Conventional Heating Synthesis Protocol
This protocol is a representative procedure for a conventional Vilsmeier-Haack formylation.
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a mechanical stirrer, N,N-dimethylformamide (DMF, 3.0 eq) is cooled to 0 °C in an ice-salt bath. Phosphoryl chloride (POCl₃, 2.0 eq) is added dropwise over 30 minutes, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at room temperature.
-
Reaction Mixture: The solution of the Vilsmeier reagent is cooled back to 0 °C, and a solution of 2,8-dimethylimidazo[1,2-a]pyridine (1.0 eq) in DMF is added dropwise.
-
Heating: The reaction mixture is then heated in an oil bath at 80-90 °C for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice and water. The mixture is stirred for 30 minutes.
-
Neutralization and Isolation: The acidic solution is neutralized by the slow addition of a saturated solution of sodium carbonate. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and air-dried.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.
Mandatory Visualization
Caption: Comparative workflow of microwave vs. conventional synthesis.
Conclusion
The comparison clearly demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating for the preparation of this compound. The dramatically reduced reaction times, higher yields, and often cleaner product profiles make it a highly attractive method for accelerating drug discovery and development processes. While conventional heating remains a viable option, the efficiency and green chemistry benefits of microwave irradiation present a compelling case for its adoption in modern synthetic laboratories.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Laboratory Operations and Waste Management
Hazard Profile and Safety Summary
Based on analogous compounds, 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is anticipated to exhibit several hazardous properties. The following table summarizes the key potential hazards.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral, Inhalation) | May be harmful or fatal if swallowed or inhaled. | Avoid ingestion and inhalation. Work in a well-ventilated area or under a fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield. |
| Sensitization | May cause an allergic skin reaction. | Avoid repeated skin contact. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Prevent release into the environment. Do not dispose of down the drain. |
| Flammability | Potentially a combustible liquid. | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final collection.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
-
Respiratory Protection: Use a certified respirator if working outside of a fume hood or if vapors/aerosols are generated.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood.
2. Waste Segregation and Container Selection:
-
Waste Identification: The waste must be clearly identified as hazardous.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The original container is often a suitable choice for waste accumulation.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use chemical formulas or abbreviations.[3]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, bases, or amines.[4][5]
3. Accumulation of Waste in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6][7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
4. Disposal of Empty Containers:
-
Rinsing: For containers that held this compound, triple rinse with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Final Disposal: Once thoroughly decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
5. Request for Waste Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Trained EHS staff will handle the collection and transportation.[2]
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. The following procedures are based on best practices for handling similar pyridine and imidazopyridine-based aldehydes and are intended for use by trained laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, to prevent contact with eyes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Wear appropriate protective gloves to prevent skin exposure. The specific glove material should be selected based on permeation data for the substance or similar chemicals.[1][2] |
| Protective clothing (e.g., lab coat, coveralls) | To prevent skin contact, wear appropriate protective clothing.[1][2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[1][3] Use in a well-ventilated area or under a chemical fume hood.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors or dust.[3][4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][3] Take precautionary measures against static discharge.[1][3]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] Some related compounds recommend refrigeration and storage under an inert atmosphere.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3][5]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[1]
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4] This should be done through an approved waste disposal plant.[3][4] Do not allow the product to enter drains or waterways.[1][3]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
